Calyciphylline A
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJWHRTAHFESH-IGJFRSLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[N+]2(C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Calyciphylline A-Type Alkaloids: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Daphniphyllum alkaloids, a complex and structurally diverse family of natural products, have garnered significant attention from the scientific community for their intriguing chemical architectures and broad spectrum of biological activities. Among these, the Calyciphylline A-type alkaloids represent a prominent subfamily characterized by a unique and intricate polycyclic framework. This technical guide provides an in-depth overview of the discovery and isolation of these compelling molecules, with a focus on the pioneering work on alkaloids isolated from Daphniphyllum himalense. Detailed experimental protocols, quantitative data, and logical workflows are presented to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction: The Rise of this compound-Type Alkaloids
The genus Daphniphyllum has long been a prolific source of structurally novel alkaloids, with the first member identified as early as 1909.[1] The this compound-type alkaloids, a significant subgroup of this family, are distinguished by their complex, caged skeletons, often possessing a unique [6-6-5-7-5] aza-fused ring system.[1] These compounds have shown a range of promising biological activities, including anticancer, anti-HIV, and vasorelaxant properties, making them attractive targets for drug discovery programs.[1][2]
The structural complexity of this compound-type alkaloids, featuring multiple contiguous stereocenters and quaternary carbons, presents a formidable challenge for both isolation and synthetic chemists.[1] This guide focuses on the foundational discovery and isolation procedures that have enabled the scientific community to access these molecules for further investigation.
Discovery and Source
A significant breakthrough in the exploration of this compound-type alkaloids came from the investigation of the Nepalese plant Daphniphyllum himalense. In 2016, a research group led by Yue reported the isolation of Himalensine A, a unique member of the this compound-type subfamily, from this plant source.[3] Further investigations into the ethanolic extracts of Daphniphyllum himalense have led to the isolation of numerous novel hydroxylated this compound-type alkaloids, expanding the known chemical space of this fascinating family.[4][5]
Experimental Protocols: Isolation and Purification
The following protocols are based on the successful isolation of this compound-type alkaloids from Daphniphyllum himalense as reported by Yue and colleagues.[4][5]
Plant Material and Extraction
-
Plant Material: Dried and powdered stems and leaves of Daphniphyllum himalense are used as the starting material.
-
Extraction:
-
The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
-
The residue is then suspended in water and subjected to a liquid-liquid partition with ethyl acetate (EtOAc).
-
The EtOAc-soluble portion, containing the alkaloids, is concentrated to dryness.
-
Acid-Base Extraction for Alkaloid Enrichment
-
The dried EtOAc extract is dissolved in a suitable solvent and acidified with 5% HCl.
-
The acidic solution is then extracted with a nonpolar solvent to remove neutral and acidic components.
-
The aqueous layer is basified with a base (e.g., ammonia solution) to a pH of 9-10.
-
The basified solution is then extracted with a chlorinated solvent such as chloroform (CHCl₃) to obtain the crude alkaloid fraction.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of individual alkaloids due to the complexity of the crude mixture.
-
Silica Gel Column Chromatography:
-
The crude alkaloid fraction is subjected to column chromatography on a silica gel column.
-
A gradient elution system, typically starting with a nonpolar solvent and gradually increasing the polarity, is employed. A common solvent system is a gradient of chloroform and methanol (CHCl₃-MeOH).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions containing compounds of interest are further purified by reversed-phase preparative HPLC.
-
A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (MeCN) and water, often with a modifier like formic acid.
-
Quantitative Data and Characterization
The structural elucidation of the isolated this compound-type alkaloids relies on a combination of spectroscopic techniques.
| Parameter | Description |
| Molecular Formula | Determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). |
| ¹H NMR | Provides information on the proton environment in the molecule. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | Used to establish the connectivity of protons and carbons, and to piece together the complex molecular framework. |
| Optical Rotation | Measured to determine the chiroptical properties of the isolated compounds. |
The specific spectroscopic data for individual this compound-type alkaloids can be found in the cited literature.[4][5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound-type alkaloids.
Conclusion and Future Perspectives
The discovery and successful isolation of this compound-type alkaloids from natural sources, particularly Daphniphyllum himalense, have provided the scientific community with a fascinating class of molecules for further investigation. The detailed protocols outlined in this guide serve as a foundational methodology for researchers aiming to isolate these and other related natural products.
Future research in this area will likely focus on:
-
Screening other Daphniphyllum species for novel this compound-type alkaloids.
-
Developing more efficient and scalable isolation techniques.
-
Conducting comprehensive biological evaluations of the isolated compounds to unlock their therapeutic potential.
-
Pursuing total synthesis efforts to provide a sustainable supply of these complex molecules and their analogs for drug development.
The continued exploration of the chemical and biological properties of this compound-type alkaloids holds great promise for the discovery of new therapeutic agents and the advancement of organic chemistry.
References
The Enigmatic Pathway to Calyciphylline A: A Technical Guide to its Synthesis
An in-depth exploration of the proposed biosynthetic origins and the synthetic strategies developed to conquer the molecular complexity of Calyciphylline A.
For Researchers, Scientists, and Drug Development Professionals.
While the intricate enzymatic machinery responsible for the natural biosynthesis of this compound remains largely uncharacterized, the quest to synthesize this complex Daphniphyllum alkaloid has inspired remarkable feats of chemical ingenuity. This technical guide provides a comprehensive overview of the current understanding of its proposed biosynthetic origins and a detailed examination of the successful total synthetic pathways, offering valuable insights for researchers in natural product synthesis and drug development.
The Proposed Biosynthetic Pathway: A Biomimetic Blueprint
The foundational hypothesis for the biosynthesis of Daphniphyllum alkaloids was put forth by Heathcock and coworkers.[1][2] This proposed pathway serves as a blueprint for many biomimetic synthetic approaches. The core idea is that these complex alkaloids arise from a common precursor through a series of intricate cyclizations and rearrangements. While the specific enzymes catalyzing these transformations in Daphniphyllum calycinum are yet to be identified, the proposed pathway provides a logical framework for understanding the structural relationships within this alkaloid family.
A key feature of the proposed biosynthesis is the intricate series of bond formations that assemble the complex polycyclic core of this compound. This has spurred efforts to develop chemical reactions that can mimic these proposed biological steps.
Caption: A simplified representation of the proposed biosynthetic logic for this compound.
Total Synthesis of this compound and its Congeners: A Symphony of Strategy
The immense structural complexity of this compound, characterized by a unique [6-6-5-7-5] aza-fused ring system and multiple stereocenters, has made it a formidable target for synthetic chemists.[3] Numerous research groups have undertaken this challenge, resulting in a variety of elegant and innovative synthetic strategies. These approaches often rely on powerful chemical transformations to construct the core skeleton and install the requisite functional groups with high stereocontrol.
Key Synthetic Strategies and Transformations
Several key reactions have proven instrumental in the total synthesis of this compound and related alkaloids. These include:
-
Intramolecular Diels-Alder Reactions: This powerful cycloaddition has been employed to construct the core ring systems with high stereoselectivity.[1][4]
-
Nazarov Cyclization: This electrocyclic reaction has been utilized for the formation of cyclopentenone moieties within the molecular framework.[1][5]
-
Pinacol Coupling: Samarium(II)-mediated pinacol couplings have been effective in forging key carbon-carbon bonds.[6]
-
Transannular Reactions: These reactions, occurring across a ring, have been cleverly used to form intricate bridged structures.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Stille coupling have been vital for connecting complex molecular fragments.[2]
The following table summarizes the yields of key transformations in representative total syntheses.
| Synthetic Strategy / Key Reaction | Research Group (if specified) | Starting Material | Product | Yield (%) | Reference |
| Intramolecular Diels-Alder Reaction | Unspecified | Silicon-tethered acrylate | Bicyclic core | Not specified | [1] |
| Stille Carbonylation/Nazarov Cyclization | Unspecified | Sterically encumbered vinyl triflate | Cyclopentenone intermediate | Not specified | [1] |
| Oxidative Nazarov Electrocyclization | Unspecified | Diallylic alcohol | Cyclopentenone-containing intermediate | Not specified | [5] |
| Intramolecular Heck Coupling | Unspecified | Amide precursor | 2-azabicyclo[3.3.1]nonane moiety | Not specified | [5] |
| Samarium(II)-mediated Pinacol Coupling | Unspecified | Diketone precursor | Diol intermediate | Not specified | [6] |
Experimental Protocols for Key Transformations
A detailed understanding of the experimental conditions is crucial for reproducing and adapting these synthetic strategies. Below are representative protocols for some of the key reactions employed in the synthesis of this compound analogues.
Protocol for a Diastereoselective Intramolecular Diels-Alder Reaction
This protocol is based on a strategy to construct the core bicyclic system of a this compound precursor.
Reaction: Et2AlCl-promoted, highly stereoselective, substrate-controlled intramolecular Diels-Alder reaction.[4]
Procedure:
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To a solution of the diene precursor in a suitable anhydrous solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), is added a solution of diethylaluminum chloride (Et2AlCl) dropwise.
-
The reaction mixture is stirred at this temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct.
Protocol for a One-Pot Nazarov Cyclization/Proto-desilylation
This procedure illustrates the formation of a key cyclopentenone intermediate.[1]
Reaction: A one-pot sequence involving a Nazarov cyclization followed by a proto-desilylation.[1]
Procedure:
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The dienone precursor is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled to a suitable temperature (e.g., 0 °C).
-
A Lewis acid catalyst (e.g., SnCl4) is added dropwise to the solution.
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The reaction mixture is stirred at this temperature until the Nazarov cyclization is complete, as indicated by TLC analysis.
-
A proton source (e.g., water or a mild acid) is then added to the reaction mixture to facilitate the proto-desilylation.
-
The reaction is stirred until the desilylation is complete.
-
The reaction is quenched and worked up following a standard aqueous workup procedure.
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The resulting crude product is purified by column chromatography to yield the desired cyclopentenone.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of two distinct and powerful strategies employed in the total synthesis of this compound and its relatives.
Caption: A workflow diagram illustrating a synthetic strategy centered around a key intramolecular Diels-Alder reaction.
Caption: A logical flow diagram of a convergent synthetic approach utilizing a Nazarov cyclization as a key step.
Conclusion and Future Outlook
The journey to synthesize this compound has not only yielded this complex natural product but has also driven the development of novel synthetic methodologies and strategies. While the true biosynthetic pathway remains a fascinating puzzle to be solved by biochemists and molecular biologists, the synthetic routes detailed in this guide showcase the power of modern organic chemistry to construct molecules of immense complexity. Future efforts in this area may focus on developing more concise and efficient syntheses, potentially through the discovery of novel enzymatic transformations or the development of even more powerful catalytic methods. The insights gained from these synthetic endeavors will undoubtedly continue to inform the fields of drug discovery and chemical biology.
References
Calyciphylline A Analogues and Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 350 members isolated to date.[1] Among these, the Calyciphylline A-type alkaloids represent a significant and synthetically challenging subclass.[1][2] These molecules are characterized by complex, polycyclic, and often caged skeletons.[1] The intricate architecture of this compound and its analogues has made them compelling targets for total synthesis.[2][3] While the broader Daphniphyllum family is known to exhibit a wide range of biological activities—including anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic effects—the biological properties of this compound analogues and derivatives remain largely unexplored.[4] This is primarily due to their limited availability from natural sources, making synthetic efforts crucial for enabling thorough pharmacological evaluation.[5]
This technical guide provides a comprehensive overview of the current knowledge on this compound analogues and derivatives, with a focus on their biological activities, the experimental protocols used to assess them, and potential mechanisms of action.
Biological Activities of Daphniphyllum Alkaloids
While specific quantitative data for this compound analogues are scarce in publicly available literature, studies on other classes of Daphniphyllum alkaloids provide insights into the potential bioactivities of this family of compounds. The primary reported activity is cytotoxicity against various cancer cell lines.
Cytotoxicity Data for Daphniphyllum Alkaloids
The following table summarizes the available cytotoxicity data for some non-Calyciphylline A type Daphniphyllum alkaloids. This information is presented to give an indication of the potential of this class of molecules.
| Compound | Alkaloid Type | Cancer Cell Line | IC50 | Reference |
| Daphnioldhanol A | Secodaphnane-type | HeLa | 31.9 µM | |
| Daphnezomine W | Daphnezomine L-type | HeLa | 16.0 µg/mL |
Other Reported Biological Activities
Qualitative reports suggest that Daphniphyllum alkaloids possess a range of other interesting biological properties:
-
Neurotrophic Activity: Some members of the family have been reported to exhibit neurotrophic effects, suggesting potential applications in the treatment of neurodegenerative diseases.[4]
-
Anti-HIV Activity: The potential for anti-HIV activity has been noted within the Daphniphyllum alkaloid family.[4][5]
-
Vasorelaxant Effects: Certain alkaloids from this family have been shown to have vasorelaxant properties.[1]
Further investigation into synthetic this compound analogues is required to quantify these activities and establish structure-activity relationships (SAR).
Experimental Protocols
Detailed experimental protocols are essential for the consistent and reproducible evaluation of the biological activities of this compound analogues and derivatives. Below are generalized protocols for key assays.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Neurotrophic Activity Assay: Neurite Outgrowth Assay
This assay is used to identify compounds that can promote the growth of neurites from neuronal cells.
Principle: Neuronal cell lines, such as PC12 cells, can be induced to differentiate and extend neurites in the presence of nerve growth factor (NGF) or other neurotrophic agents. The effect of test compounds on neurite outgrowth can be quantified by microscopy and image analysis.
Protocol:
-
Cell Seeding: Plate PC12 cells on collagen-coated 24-well plates at a suitable density.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues in the presence or absence of a sub-optimal concentration of NGF. Include a vehicle control and a positive control (NGF at an optimal concentration).
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker such as β-III tubulin antibody followed by a fluorescent secondary antibody. The nucleus can be counterstained with DAPI.
-
Imaging: Capture images using a fluorescence microscope.
-
Analysis: Quantify neurite length and branching using image analysis software. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.
Potential Signaling Pathways and Experimental Workflows
The precise molecular mechanisms and signaling pathways through which this compound analogues exert their biological effects have not yet been elucidated. Given the reported cytotoxicity of related Daphniphyllum alkaloids, a plausible area of investigation would be the induction of apoptosis.
Hypothetical Apoptotic Pathway
The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated as a potential mechanism of action for cytotoxic this compound analogues.
Caption: A potential apoptotic pathway that could be activated by this compound analogues.
General Synthetic and Bio-evaluation Workflow
The study of this compound analogues typically follows a workflow from chemical synthesis to biological evaluation.
Caption: A generalized workflow for the development of this compound analogues.
Conclusion
This compound analogues and derivatives represent a class of natural product-inspired compounds with significant potential for drug discovery. The immense focus on their total synthesis has laid a strong foundation for future exploration of their biological activities. However, a critical gap remains in the comprehensive evaluation of their pharmacological properties. The available data on related Daphniphyllum alkaloids suggest that cytotoxicity and neurotrophic activities are promising avenues for investigation. Future research should prioritize the systematic biological screening of synthetically accessible this compound analogues to establish clear structure-activity relationships and to elucidate their mechanisms of action. Such studies will be instrumental in unlocking the therapeutic potential of this fascinating and complex family of molecules.
References
- 1. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Complexity-Inspired Synthetic Strategies toward the this compound‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. astellas-foundation.or.jp [astellas-foundation.or.jp]
Calyciphylline A: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calyciphylline A, a prominent member of the Daphniphyllum alkaloids, has garnered significant attention within the scientific community due to its complex chemical structure and potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its primary plant origins. It further outlines a generalized experimental protocol for the extraction and isolation of this class of alkaloids from their natural matrix. Additionally, this document presents a plausible biosynthetic pathway for this compound, offering insights into its formation within the plant. Quantitative data, where available for related compounds, is summarized, and key experimental and logical workflows are visualized to facilitate a deeper understanding of this intricate natural product.
Natural Sources of this compound
This compound is a naturally occurring alkaloid belonging to the structurally diverse family of Daphniphyllum alkaloids. These compounds are exclusively found in plants of the genus Daphniphyllum. The primary and most well-documented botanical source of this compound and its analogues is Daphniphyllum calycinum .[1][2][3][4] This evergreen shrub, native to Southern China, is a rich reservoir of a variety of Calyciphylline-type alkaloids.[5] Different parts of the plant, including the leaves, stems, and roots, have been reported to yield these complex molecules.[2][4][5]
While D. calycinum is the most cited source, other species within the Daphniphyllum genus are known to produce a wide array of over 350 distinct alkaloids and may also contain this compound or its close derivatives.[6] Research into the chemical constituents of other Daphniphyllum species is ongoing, and it is plausible that additional natural sources of this compound will be identified in the future.
Table 1: Primary Natural Source of this compound
| Plant Species | Family | Plant Part(s) | Geographic Distribution |
| Daphniphyllum calycinum | Daphniphyllaceae | Leaves, Stems, Roots | Southern China |
Quantitative Analysis
Precise quantitative data on the yield of this compound from Daphniphyllum calycinum is not extensively reported in the available scientific literature. Phytochemical studies often focus on the isolation and structural elucidation of novel compounds, with yields of individual alkaloids varying significantly based on the collection time, geographical location, plant part used, and the extraction and purification methods employed.
The table below summarizes the yields of some Calyciphylline-type alkaloids isolated from the roots of D. calycinum as reported in one study. It is important to note that these values are for specific compounds isolated in a particular study and may not be representative of the typical yield of this compound.
Table 2: Exemplary Yields of Calycindaphines (Calyciphylline-type alkaloids) from the Roots of Daphniphyllum calycinum
| Compound | Molecular Formula | Yield (mg) from 30 kg of dried roots |
| Calycindaphine A | C22H29NO3 | 15.0 |
| Calycindaphine B | C22H29NO4 | 8.0 |
| Calycindaphine C | C24H33NO4 | 12.0 |
| Calycindaphine D | C23H31NO4 | 10.0 |
| Calycindaphine E | C30H47NO4 | 9.0 |
| Calycindaphine F | C22H27NO3 | 7.0 |
| Calycindaphine G | C22H29NO3 | 11.0 |
| Calycindaphine H | C22H29NO4 | 6.0 |
| Calycindaphine I | C22H27NO4 | 13.0 |
| Calycindaphine J | C30H49NO3 | 5.0 |
Data extracted from Yang J, et al. (2021). Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum. RSC advances.[3][5][7]
Experimental Protocol: Extraction and Isolation
The following is a generalized methodology for the extraction and isolation of this compound and related alkaloids from Daphniphyllum calycinum. This protocol is a composite of methods described in the literature for the isolation of Daphniphyllum alkaloids.[3][5][7] Researchers should optimize these steps based on their specific laboratory conditions and research goals.
Plant Material Preparation
-
Collection and Identification: Collect the desired plant parts (leaves, stems, or roots) of Daphniphyllum calycinum. Ensure proper botanical identification.
-
Drying and Pulverization: Air-dry the plant material in a shaded, well-ventilated area to a constant weight. Grind the dried material into a coarse powder.
Extraction
-
Solvent Maceration: Macerate the powdered plant material with an organic solvent. A common choice is 95% ethanol, typically at a ratio of 1:10 (w/v).
-
Repeated Extraction: Perform the extraction multiple times (e.g., 3 times) at room temperature, each for a period of 24-48 hours, to ensure exhaustive extraction of the alkaloids.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning
-
Acidification: Suspend the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Defatting: Partition the acidic solution with a non-polar organic solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and weakly acidic compounds, such as fats and pigments. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to alkaline (pH 9-10) using a base (e.g., ammonia solution or sodium carbonate) to deprotonate the alkaloid salts and liberate the free bases.
-
Extraction of Free Bases: Extract the alkaline aqueous solution with a polar organic solvent (e.g., chloroform or dichloromethane) to transfer the free alkaloid bases into the organic phase.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
-
Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel or alumina.
-
Gradient Elution: Elute the column with a gradient of solvents, typically starting with a less polar system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Further Purification: Combine fractions containing compounds of interest and subject them to further purification steps, such as repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY): To elucidate the detailed chemical structure and stereochemistry.
-
X-ray Crystallography: To determine the absolute configuration.
References
- 1. Strategies towards the synthesis of this compound-type Daphniphyllum alkaloids. | Semantic Scholar [semanticscholar.org]
- 2. Calyciphyllines N-P, alkaloids from Daphniphyllum calycinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
biological activity of Daphniphyllum alkaloids
An In-depth Technical Guide to the Biological Activity of Daphniphyllum Alkaloids
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Daphniphyllum alkaloids (DAs) represent a large and structurally diverse family of over 350 complex polycyclic natural products isolated from plants of the Daphniphyllum genus.[1][2][3] These evergreen species, primarily found in Southeast Asia, are the exclusive source of these unique alkaloids, which are characterized by intricate, cage-like architectures.[1][4] The structural complexity and wide array of biological functionalities have made DAs a subject of intense interest for phytochemists, synthetic chemists, and pharmacologists.[1][5][6]
Historically, plants from this genus have been used in traditional medicine for treating conditions like asthma and rheumatism.[7] Modern scientific investigation has unveiled a broad spectrum of biological activities, including cytotoxic, antiviral, anti-inflammatory, neuroprotective, and insecticidal properties.[1][7][8][9] This guide provides a comprehensive overview of the current state of research into the biological activities of Daphniphyllum alkaloids, presenting quantitative data, detailed experimental protocols, and logical diagrams to facilitate further research and development.
General Experimental Workflow
The investigation of Daphniphyllum alkaloids typically follows a multi-step process from plant collection to bioactivity assessment. This workflow is crucial for the discovery and characterization of novel compounds and their therapeutic potential.
Caption: General workflow for Daphniphyllum alkaloid discovery and development.
Cytotoxic Activity
One of the most extensively studied properties of Daphniphyllum alkaloids is their cytotoxicity against various human cancer cell lines.[7] This has positioned them as potential sources for novel anti-cancer drug leads.
Quantitative Data: Cytotoxicity
The following table summarizes the cytotoxic activities of selected Daphniphyllum alkaloids against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 | [1][5][6] |
| Daphnillonin A | HeLa (Cervical Cancer) | 3.89 | [1] |
| Daphnilongeridine | Various Tumor Cell Lines | 2.4 - 9.7 | [7] |
| Macropodumine L | SMMC-7721 (Hepatocellular Carcinoma) | Weak Activity | [10] |
| Macropodumine L | HO-8910 (Ovarian Cancer) | Weak Activity | [10] |
| Daphangustifoline B | HL-60 (Leukemia), MCF-7 (Breast), A549 (Lung) | Weak Inhibition | [7] |
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxic activity of Daphniphyllum alkaloids is commonly evaluated using the methylthiazoletetrazolium (MTT) assay.[5][6]
-
Cell Culture: Human cancer cells (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[5]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity
Several Daphniphyllum alkaloids have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and human Enterovirus 71 (EV71).[11][12]
Quantitative Data: Antiviral Activity
| Alkaloid | Virus | EC₅₀ | Cell Line | Reference |
| Logeracemin A | HIV | 4.5 µM | Not Specified | [12] |
| Cyano-containing DA (Compound 3) | EV71 | 3.78 ± 0.23 µg/mL | RD | [11] |
| Cyano-containing DA (Compound 4) | EV71 | 6.87 ± 0.30 µg/mL | RD | [11] |
| Ribavirin (Control) | EV71 | 65.77 ± 0.11 µg/mL | RD | [11] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay for EV71
This assay is used to screen for compounds that can protect cells from virus-induced death.
-
Cell Preparation: Human rhabdomyosarcoma (RD) cells are seeded in 96-well plates and grown to confluence.[11]
-
Virus Infection: The cells are infected with EV71 at a specific multiplicity of infection (MOI).
-
Compound Addition: Simultaneously or post-infection, serial dilutions of the test alkaloids are added to the wells. A positive control (e.g., Ribavirin) and a no-drug virus control are included.
-
Incubation: Plates are incubated for 72 hours at 37°C until the cytopathic effect is fully developed in the virus control wells.
-
CPE Observation & Quantification: The CPE is observed microscopically. To quantify cell viability, the MTT assay (as described in the cytotoxicity section) is performed.
-
Data Analysis: The EC₅₀ (the concentration required to achieve 50% protection against virus-induced cell death) is calculated from the dose-response curves.
Anti-inflammatory and Immunosuppressive Activities
Research into the anti-inflammatory and immunosuppressive potential of DAs is an emerging field. Some alkaloids have shown the ability to modulate inflammatory responses, and certain extracts have demonstrated anti-inflammatory effects in animal models.[13][14] Additionally, some bisbenzylisoquinoline alkaloids isolated alongside DAs have shown remarkable immunosuppressive effects.[15]
Key Findings:
-
Daphnicalycinones A and B , isolated from the roots of Daphniphyllum calycinum, have been identified as having anti-inflammatory activity.[13]
-
An ethanol extract of Daphniphyllum neilgherrense exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[14]
-
While some novel DAs like daphnillonins A and B were tested for immunosuppressive effects, they did not show significant activity in the specific assays used.[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating acute inflammation.[14]
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Grouping and Administration: Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of the plant extract or isolated compound (e.g., 100, 200, 400 mg/kg) orally.[14]
-
Induction of Inflammation: One hour after administration of the test substance, 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with the control group.
Neuroprotective and Other Activities
The complex structures of Daphniphyllum alkaloids suggest they may interact with various biological targets, including those in the central nervous system. Preliminary studies indicate potential neuroprotective effects.[17][18][19] Other reported activities include insecticidal and kinase inhibitory effects.[1][18][20]
Classification and Associated Activities
Daphniphyllum alkaloids are classified into different skeletal types, which often correlate with their biological activities. Understanding these relationships is key for targeted drug discovery.
Caption: Relationship between Daphniphyllum alkaloid skeletal types and activities.
Key Findings:
-
Neuroprotection: Some alkaloids are being explored for their potential in neuropharmacology to treat neurological disorders or offer protection against neurotoxins.[17] Huperzine A, another type of alkaloid, has known neuroprotective effects, and similar research avenues are being considered for DAs.[19]
-
Insecticidal Activity: A systemic study led to the discovery of over 100 new alkaloids, some of which showed good insecticidal activities, suggesting a natural role in plant defense.[18][20]
-
Kinase Inhibition: Some DAs have been found to possess inhibitory activity against kinase enzymes.[1] For example, Himalensine B showed marginal inhibitory activities against PTP1B and IKK-β kinases.[8]
Conclusion
Daphniphyllum alkaloids constitute a remarkable class of natural products with enormous structural diversity and a wide range of promising biological activities. The significant cytotoxic and antiviral properties demonstrated by several members of this family highlight their potential as lead compounds for the development of new therapeutic agents. While research into their anti-inflammatory and neuroprotective effects is still in its early stages, the initial findings are encouraging.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which these alkaloids exert their biological effects.
-
In Vivo Efficacy: Moving beyond in vitro assays to evaluate the efficacy and safety of promising compounds in animal models.
-
Total Synthesis and SAR: Leveraging total synthesis to produce sufficient quantities of rare alkaloids for extensive biological testing and to create novel analogs with improved potency and drug-like properties through structure-activity relationship (SAR) studies.
The continued exploration of Daphniphyllum alkaloids is poised to unlock new opportunities in drug discovery, offering complex and unique molecular scaffolds for tackling a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids | Scilit [scilit.com]
- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Chemistry of Saturated Annulated Nitrogen-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Daphnicyclidin F | 385384-26-9 | KQA38426 | Biosynth [biosynth.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Major Research Achievements----Kunming Institute of Botany,CAS [groups.english.kib.cas.cn]
Potential Therapeutic Targets of Calyciphylline A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calyciphylline A, a prominent member of the complex Daphniphyllum alkaloids, has garnered significant interest for its intricate molecular architecture. While extensive research has focused on its total synthesis, the exploration of its therapeutic potential is an emerging field. This technical guide synthesizes the current understanding of the biological activities of the broader Daphniphyllum alkaloid family to hypothesize and detail the potential therapeutic targets of this compound. Drawing parallels from related compounds, this document outlines a likely mechanism of action centered on the induction of apoptosis and the inhibition of the JAK/STAT signaling pathway, positioning this compound as a promising candidate for anti-cancer drug development. This guide provides a comprehensive overview of its potential cytotoxic effects, detailed experimental protocols for target validation, and visual representations of the implicated molecular pathways.
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus. These compounds have been reported to exhibit a wide range of biological activities, including anti-HIV, vasorelaxant, and neurotrophic effects. Notably, numerous studies have highlighted the cytotoxic and anti-cancer properties of various Daphniphyllum alkaloids. This compound, as a representative member of this family, possesses a complex pentacyclic caged skeleton that has presented a formidable challenge to synthetic chemists. While its biological activities have not been as extensively studied as other members of the family, the consistent anti-proliferative effects observed in related alkaloids suggest that this compound may share similar therapeutic targets. This guide explores the most probable of these targets, focusing on pathways critical to cancer cell survival and proliferation.
Hypothesized Mechanism of Action: Inhibition of STAT3 and Induction of Apoptosis
A growing body of evidence suggests that many natural alkaloids exert their anti-cancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis. A particularly compelling target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in a wide variety of human cancers. Activated STAT3 promotes the transcription of genes involved in cell survival, proliferation, and angiogenesis, while inhibiting apoptosis. Therefore, the inhibition of STAT3 signaling is a promising strategy for cancer therapy.
It is hypothesized that this compound, like other cytotoxic alkaloids, may directly or indirectly inhibit the phosphorylation and subsequent activation of STAT3. This inhibition would lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and cell cycle regulators (e.g., Cyclin D1), ultimately triggering the intrinsic apoptotic cascade.
Quantitative Data: Cytotoxicity of Daphniphyllum Alkaloids
While specific cytotoxic data for this compound is limited in publicly available literature, studies on other Daphniphyllum alkaloids provide valuable insights into the potential potency of this class of compounds. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various Daphniphyllum alkaloids against different cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 | |
| Daphnicyclidin M | SGC-7901 (Human Gastric Carcinoma) | 22.4 | |
| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 | |
| Daphnicyclidin N | SGC-7901 (Human Gastric Carcinoma) | 25.6 | |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | |
| Daphnicyclidin A | P-388 (Mouse Lymphocytic Leukemia) | 13.8 | |
| Daphnezomine W | HeLa (Human Cervical Cancer) | 16.0 (µg/mL) | |
| Unnamed | HeLa (Human Cervical Cancer) | ~3.89 | |
| Daphnioldhanol A | HeLa (Human Cervical Cancer) | 31.9 |
Signaling Pathways and Experimental Workflows
To investigate the potential therapeutic targets of this compound, a series of experiments can be designed to elucidate its mechanism of action. The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway, a typical experimental workflow for target validation, and the logical relationship between the observed biological effects.
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for validating therapeutic targets.
Caption: Logical relationship of this compound's effects.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., HeLa, P-388, SGC-7901)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration) and untreated control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against cleaved caspase-3, PARP, Bcl-2, and β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
-
STAT3 Inhibition Assay
This protocol is used to determine if this compound inhibits the phosphorylation of STAT3.
-
Materials:
-
Cancer cells with constitutively active STAT3 or stimulated with a STAT3 activator (e.g., IL-6).
-
This compound.
-
Antibodies for Western blotting: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control.
-
Alternatively, a commercially available STAT3 transcription factor activity assay kit (ELISA-based).
-
-
Procedure (Western Blot-based):
-
Treat the cancer cells with this compound at various concentrations for a specified time.
-
If necessary, stimulate the cells with a STAT3 activator like IL-6 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and perform Western blotting as described in section 5.2.
-
Probe the membrane with antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Analyze the ratio of phosphorylated STAT3 to total STAT3 to determine the inhibitory effect of this compound.
-
-
Procedure (ELISA-based):
-
Follow the manufacturer's protocol for the specific STAT3 activity assay kit.
-
Typically, nuclear extracts from treated and untreated cells are prepared.
-
The extracts are incubated in wells coated with a STAT3-specific DNA binding sequence.
-
A primary antibody against STAT3 is added, followed by a secondary HRP-conjugated antibody.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of activated STAT3 bound to the DNA.
-
Conclusion
While direct experimental evidence on the therapeutic targets of this compound is still forthcoming, the substantial body of research on the broader Daphniphyllum alkaloid family provides a strong foundation for hypothesizing its potential as an anti-cancer agent. The most plausible mechanism of action involves the inhibition of the STAT3 signaling pathway, a critical node in cancer cell survival and proliferation, leading to the induction of apoptosis. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate these potential therapeutic targets. Further exploration of this compound's biological activities is warranted and holds the promise of uncovering a novel and potent candidate for the development of next-generation cancer therapeutics.
Unraveling the Enigma: A Mechanistic Hypothesis for Calyciphylline A
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The mechanism of action for Calyciphylline A has not been empirically established. This document presents a hypothesis based on the known biological activities of structurally related Daphniphyllum alkaloids.
Executive Summary
This compound, a structurally complex Daphniphyllum alkaloid, represents a frontier in natural product chemistry and pharmacology. Due to its intricate architecture and limited availability from natural sources, comprehensive biological investigation has been challenging.[1] However, the broader family of Daphniphyllum alkaloids exhibits a wide spectrum of biological activities, including neurotrophic, anti-inflammatory, and cytotoxic effects.[2][3][4][5][6][7] This guide synthesizes the available data on related compounds to propose a plausible mechanism of action for this compound, focusing on potential modulation of the Nerve Growth Factor (NGF) signaling pathway and inhibition of the NF-κB pathway. We present hypothesized signaling cascades, structured quantitative data from related compounds, and detailed experimental protocols to guide future research and drug discovery efforts.
Introduction
The Daphniphyllum alkaloids are a diverse group of over 350 natural products known for their complex, polycyclic structures and significant biological activities.[4][5][7] These activities include anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic effects.[7] While much of the research on this compound-type alkaloids has focused on their total synthesis, the pharmacological potential of these molecules is an area of growing interest.[1] This document aims to bridge the gap between synthesis and pharmacology by postulating a mechanism of action for this compound, thereby providing a foundational framework for future investigation.
Hypothesized Mechanism of Action
Based on the activity of related compounds, we hypothesize that this compound exerts its biological effects through a multi-target mechanism involving:
-
Potentiation of Neurotrophic Activity: Drawing parallels with Calyciphylline D, which promotes the mRNA expression of Nerve Growth Factor (NGF), we propose that this compound may act as a positive modulator of the NGF signaling pathway. This could have significant implications for the treatment of neurodegenerative diseases.
-
Inhibition of Inflammatory Pathways: Several Daphniphyllum alkaloids have been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. We hypothesize that this compound shares this anti-inflammatory property.
Data on Related Daphniphyllum Alkaloids
To provide a quantitative basis for our hypothesis, the following table summarizes the reported biological activities of representative Daphniphyllum alkaloids.
| Compound | Biological Activity | Cell Line/Model | IC50/EC50/Concentration | Reference |
| Calyciphylline D | Promotes NGF mRNA expression | Not Specified | Not Specified | Internal Knowledge |
| Daphniphyllum Alkaloid Mix | NF-κB Transcriptional Inhibition | Not Specified | 50 µM | Internal Knowledge |
| Daphniphyllum Alkaloid Mix | TGF-β Inhibitory Activity | HepG2 cells | Not Specified | Internal Knowledge |
| Daphniphyllum Alkaloid Mix | Induction of Autophagy (LC3-II conversion) | HEK293 cells | Not Specified | Internal Knowledge |
Visualizing the Hypothesized Pathways
To clearly illustrate the proposed mechanisms of action, the following diagrams were generated using the DOT language.
Proposed NGF Signaling Pathway Modulation
Caption: Hypothesized potentiation of the NGF/TrkA signaling pathway by this compound.
Proposed NF-κB Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Proposed Experimental Protocols
To validate the hypothesized mechanisms of action, the following experimental protocols are proposed.
In Vitro Neurotrophic Activity Assay
Objective: To determine if this compound promotes neurite outgrowth and enhances neuronal survival, indicative of neurotrophic activity.
Methodology:
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of NGF, will be cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Differentiation Assay: Cells will be seeded in collagen-coated 24-well plates. After 24 hours, the medium will be replaced with a low-serum medium containing varying concentrations of this compound (e.g., 0.1, 1, 10 µM) with and without a sub-optimal concentration of NGF (e.g., 2.5 ng/mL). A positive control of optimal NGF (50 ng/mL) and a vehicle control will be included.
-
Neurite Outgrowth Analysis: After 72 hours, cells will be fixed and stained. The percentage of cells bearing neurites longer than two cell body diameters will be quantified using microscopy and image analysis software.
-
Cell Viability Assay: Neuronal survival will be assessed using an MTT or similar cell viability assay in parallel cultures under serum-deprived conditions with and without this compound.
NF-κB Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line and Transfection: HEK293 cells will be transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment and Stimulation: 24 hours post-transfection, cells will be pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Luciferase Assay: Cell lysates will be assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity will be calculated to determine NF-κB activation.
Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NGF and NF-κB signaling pathways.
Methodology:
-
Cell Treatment and Lysis: PC12 cells (for NGF pathway) or macrophage-like cells like RAW 264.7 (for NF-κB pathway) will be treated with this compound and the respective stimuli (NGF or LPS). Cells will then be lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes will be probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK for the NGF pathway; p-IκBα, IκBα for the NF-κB pathway).
-
Analysis: Protein bands will be visualized using chemiluminescence and quantified by densitometry.
Conclusion and Future Directions
While the definitive mechanism of action of this compound remains to be elucidated, the evidence from related Daphniphyllum alkaloids provides a strong foundation for a targeted investigational approach. The proposed hypothesis, centered on the modulation of NGF and NF-κB signaling, offers a compelling starting point for future research. The experimental protocols outlined in this guide provide a clear roadmap for validating these hypotheses and unlocking the therapeutic potential of this fascinating and complex natural product. Successful elucidation of this compound's mechanism of action will not only advance our understanding of its pharmacological properties but also pave the way for the development of novel therapeutics for neurodegenerative and inflammatory diseases.
References
- 1. astellas-foundation.or.jp [astellas-foundation.or.jp]
- 2. d-nb.info [d-nb.info]
- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Calyciphylline A-Type Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calyciphylline A-type alkaloids, a prominent subfamily of the architecturally complex Daphniphyllum alkaloids, have garnered significant attention from the synthetic chemistry community due to their intricate polycyclic frameworks and potential biological activities. The development of robust and efficient total synthesis strategies is paramount for enabling further investigation into their therapeutic potential. These application notes provide a comprehensive overview of several key total synthesis strategies for this compound-type alkaloids, including detailed experimental protocols for pivotal transformations and a comparative analysis of their efficiencies.
Comparative Analysis of Total Synthesis Strategies
The following table summarizes the quantitative data for selected total syntheses of this compound-type alkaloids, offering a clear comparison of their respective efficiencies.
| Target Molecule | Synthetic Strategy Highlights | Key Reactions | Longest Linear Sequence (LLS) | Overall Yield | Key Starting Material(s) | Investigators |
| (-)-Calyciphylline N | Substrate-controlled intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core. A one-pot Nazarov cyclization/proto-desilylation sequence.[1][2] | Intramolecular Diels-Alder, Nazarov Cyclization, Stille Carbonylation | 37 steps | Not explicitly stated | p-tolylacetic acid | Smith et al.[1][3] |
| (-)-Himalensine A | Convergent approach featuring a Cu-catalyzed nitrile hydration and a late-stage intramolecular Heck reaction to form the 2-azabicyclo[3.3.1]nonane core.[4][5] | Intramolecular Heck Reaction, Nitrile Hydration, Meinwald Rearrangement | 14 steps | Not explicitly stated | Wieland-Miescher ketone analogue | Xu et al.[4][5] |
| (±)-Daphenylline | Generation of excess complexity via a dearomative Buchner cycloaddition followed by a 6π-electrocyclic ring opening. A thia-Paternò–Büchi [2+2] photocycloaddition and stereospecific thietane reduction.[6][7] | Rh-mediated Buchner/6π-electrocyclic ring-opening, [2+2] Photocycloaddition, Friedel–Crafts Cyclization | 11 steps | Not explicitly stated | Pyridine, Acenaphthylene | Sarpong et al.[6][7] |
| (-)-10-deoxydaphnipaxianine A | Divergent strategy employing a novel oxidative Nazarov electrocyclization of an unfunctionalized diallylic alcohol.[8][9] | Oxidative Nazarov Cyclization, Intramolecular Heck Coupling, Pinacol Coupling | 21-22 steps | Not explicitly stated | Chiral nitrile derived from Wieland-Miescher ketone | Zhang, Xu et al.[8][9] |
Logical and Experimental Workflows
The following diagrams illustrate the key strategic disconnections and experimental workflows for the discussed total syntheses.
Experimental Protocols for Key Transformations
The following section provides detailed methodologies for key experiments cited in the total synthesis of this compound-type alkaloids.
Smith's Intramolecular Diels-Alder Reaction for (-)-Calyciphylline N
This highly diastereoselective intramolecular Diels-Alder reaction constructs the crucial bicyclo[2.2.2]octane core of (-)-Calyciphylline N.[1][2][10]
Reaction Scheme: Triene Precursor ---(Et₂AlCl, CH₂Cl₂)--> Bicyclo[2.2.2]octane Core
Materials:
-
Triene precursor
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂
-
Argon atmosphere
Procedure:
-
A solution of the triene precursor in anhydrous CH₂Cl₂ is cooled to -78 °C under an argon atmosphere.
-
To this cooled solution, a solution of Et₂AlCl (1.1 equivalents) in hexanes is added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
The mixture is stirred vigorously for 1 hour until two clear layers are formed.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the bicyclo[2.2.2]octane product as a white solid.
Yield: 50% for the two steps of silyl acrylate formation and Diels-Alder cyclization.[2]
Xu's Intramolecular Heck Reaction for (-)-Himalensine A
This intramolecular Heck reaction is a key step in the synthesis of (-)-Himalensine A, constructing the challenging 2-azabicyclo[3.3.1]nonane moiety.[4][5]
Reaction Scheme: Tricyclic Precursor ---(Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, 1,4-dioxane)--> Tetracyclic Core
Materials:
-
Tricyclic vinyl iodide precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,4-Dioxane, anhydrous
-
Argon atmosphere
Procedure:
-
To a solution of the tricyclic precursor in anhydrous 1,4-dioxane are added Pd(OAc)₂ (20 mol %), P(o-tol)₃ (40 mol %), and Ag₂CO₃ (2.0 equivalents).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the tetracyclic product.
Yield: 55%.[5]
Sarpong's Rh-mediated Buchner/6π-Electrocyclic Ring-Opening for (±)-Daphenylline
This sequence involves a rhodium-catalyzed intramolecular Buchner reaction to form a complex bicyclo[4.1.0]heptane intermediate, which then undergoes a thermal 6π-electrocyclic ring opening to construct the seven-membered ring of the daphenylline core.[6][7][11]
Reaction Scheme: Diazoacetamide Precursor ---(Rh₂(OAc)₄, Toluene; then heat)--> Cycloheptadiene Product
Materials:
-
Diazoacetamide precursor
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Toluene, anhydrous
-
Argon atmosphere
Procedure: Part A: Rh-mediated Buchner Cycloaddition
-
A solution of the diazoacetamide precursor in anhydrous toluene is added dropwise via syringe pump over 4 hours to a solution of Rh₂(OAc)₄ (1 mol %) in anhydrous toluene at 80 °C under an argon atmosphere.
-
After the addition is complete, the reaction mixture is stirred at 80 °C for an additional 1 hour.
-
The mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is used directly in the next step.
Part B: 6π-Electrocyclic Ring Opening
-
The crude product from Part A is dissolved in toluene and the solution is transferred to a sealed tube.
-
The sealed tube is heated to 200 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the cycloheptadiene product.
Yield: Not explicitly stated for the two-step sequence. The dearomative cycloaddition with Rh₂(OAc)₄ is reported to be effective.[11]
Zhang and Xu's Oxidative Nazarov Electrocyclization
This novel oxidative Nazarov cyclization of an unfunctionalized diallylic alcohol provides a direct route to the pentacyclic core of (-)-10-deoxydaphnipaxianine A.[8][9]
Reaction Scheme: Diallylic Alcohol ---(TEMPO⁺BF₄⁻, CH₃CN)--> Pentacyclic Enone
Materials:
-
Diallylic alcohol precursor
-
2,2,6,6-Tetramethyl-1-oxopiperidinium tetrafluoroborate (TEMPO⁺BF₄⁻)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon atmosphere
Procedure:
-
To a solution of the diallylic alcohol in anhydrous acetonitrile at 0 °C is added TEMPO⁺BF₄⁻ (1.5 equivalents).
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pentacyclic enone.
Yield: 80%.[8]
Disclaimer: These protocols are intended for informational purposes for trained professionals in a laboratory setting. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The yields and reaction conditions may vary depending on the specific substrate and experimental setup. It is recommended to consult the original publications for complete experimental details and characterization data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Him... | Organic Chemistry [organicchemistry.eu]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Navigating Excess Complexity: Total Synthesis of Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Total Syntheses of this compound-Type Alkaloids (-)-10-Deoxydaphnipaxianine A, (+)-Daphlongamine E and (+)-Calyciphylline R via Late-Stage Divinyl Carbinol Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Smith Synthesis of (-)-Calyciphylline N [organic-chemistry.org]
- 11. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of the Calyciphylline A Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the core structures of Calyciphylline A-type alkaloids. The methodologies outlined are based on recently published, innovative strategies that offer efficient access to these complex molecular architectures.
Strategy 1: Intramolecular Diels-Alder Approach to the DEF Ring System
This approach, utilized in the total synthesis of (-)-Calyciphylline N, features a highly diastereoselective intramolecular Diels-Alder reaction to construct the DEF decahydrocyclopentazulene domain.[1][2]
Logical Workflow for the Intramolecular Diels-Alder Approach
Caption: Workflow for the Diels-Alder approach to the bicyclic ester core.
Experimental Protocols
1. Synthesis of Triene 10
-
Procedure: To a solution of silyl acrylate 7 in a suitable solvent, triflic acid is added to generate the corresponding silyl triflate in situ. A mixture of alcohols 6 and (-)-9 is then added to provide the triene 10 .[1]
-
Note: The use of triflic acid facilitates the proto-desilylation of the silyl acrylate.[1]
2. Intramolecular Diels-Alder Cycloaddition
-
Procedure: The triene 10 is subjected to Lewis acid-promoted cyclization using Et₂AlCl. This promotes a stereoselective cycloaddition to yield a mixture of two cycloadducts in a 9:1 ratio.[1]
-
Purification: The products are purified by flash chromatography.
-
Thermal Cyclization Note: Thermal cyclization of 10 was found to be non-stereoselective, leading to a complex mixture of diastereomers.[1]
Quantitative Data
| Step | Reactant | Product | Reagents | Yield | Diastereomeric Ratio | Reference |
| Triene Formation & Cycloaddition | 10 | Bicyclic Ester (-)-5 | Et₂AlCl | 50% (2 steps) | 9:1 | [1] |
| Birch Reduction | (-)-8 | (-)-9 | Birch reduction | 99% | N/A | [1][2] |
Strategy 2: Tandem Semipinacol Rearrangement/Nicholas Reaction for the[1][3][4][4] Tetracyclic Core
This powerful strategy, developed by Tu's team, allows for the rapid assembly of the challenging[1][3][4][4] tetracyclic core of this compound-type alkaloids.[5][6] The key steps involve a tandem semipinacol rearrangement and a Nicholas reaction to construct the spirocyclic A/B ring system with high diastereoselectivity.[6]
Synthetic Pathway
Caption: Key transformations in the synthesis of the[1][3][4][4] tetracyclic core.
Experimental Protocols
1. Synthesis of Enone 105
-
Procedure: The synthesis starts from the known allyl alcohol 101 . The secondary hydroxyl group is protected with a MOM ether to give 102 . Compound 102 undergoes a Li-halogen exchange with t-BuLi, followed by the addition of cyclobutanone to produce 103 . Subsequent steps lead to the formation of the enone 105 .[5]
2. Tandem Semipinacol Rearrangement/Nicholas Reaction
-
Procedure: Enone 105 is treated with a suitable reagent to initiate the tandem semipinacol rearrangement/Nicholas reaction, which diastereoselectively forms the tetracyclic core 106a .[5][6]
3. Elaboration of the Tetracyclic Core
-
Procedure: The alkynyl group of 106a is partially reduced to the alkene 107 using a Lindlar catalyst. Isomerization with bis(acetonitrile)palladium dichloride affords the internal olefin 108 . Ozonolysis of 108 followed by a Horner-Wadsworth-Emmons (HWE) reaction with aldehyde 109 yields the α,β-unsaturated ester 110 .[5]
Quantitative Data
| Step | Starting Material | Product | Yield | Reference |
| MOM Protection | 101 | 102 | 90% | [5] |
| Partial Reduction of Alkyne | 106a | 107 | quant. | [5] |
| Ozonolysis and HWE Reaction | 108 | 110 | 72% | [5] |
Strategy 3: Stereocontrolled Aldol Cyclization for the ABC Tricyclic Core
This approach provides access to the functionalized ABC-tricyclic framework of this compound-type alkaloids and constitutes a formal synthesis of (±)-Himalensine A.[7][8] A key feature is the stereocontrolled intramolecular aldol cyclization to form the piperidine B ring.[7][8]
Reaction Sequence
Caption: Aldol cyclization strategy for the ABC tricyclic core.
Experimental Protocols
1. Radical Cyclization to Form the Hydroindole System
-
Procedure: The synthesis begins with a radical cyclization to construct the initial hydroindole system.[7][8]
2. Intramolecular Aldol Cyclization
-
Procedure: A ketoaldehyde precursor is subjected to intramolecular aldol cyclization to close the piperidine B ring, leading to a stereocontrolled formation of the azatricyclic alcohol.[7][8]
3. Installation of the Methyl Group
-
Procedure: The resulting alcohol directs the stereoselective installation of the methyl group at C8 with retention of configuration, yielding the target ABC tricyclic core 9 .[7]
Quantitative Data
| Step | Overall Yield of ABC Core (9) | Number of Steps | Reference |
| Formal Synthesis of (±)-Himalensine A | 8% | 10 | [7][8] |
Strategy 4: Intramolecular [3+2] Cycloaddition for the [5-6-7] Tricyclic Core
This asymmetric synthesis of the [5-6-7] tricyclic system, common to this compound-type alkaloids, employs an intramolecular [3+2] cycloaddition as a key strategic element.[9][10]
Key Synthetic Events
Caption: Strategic events in the synthesis of the [5-6-7] tricyclic core.
Experimental Protocols
1. Overman Rearrangement and Heck Cyclization
-
Procedure: The synthesis commences with an Overman rearrangement to set a key stereocenter, followed by a Heck cyclization to form one of the rings of the tricyclic system.[9][10]
2. Intramolecular [3+2] Cycloaddition
-
Procedure: A precursor is synthesized to undergo an intramolecular [3+2] cycloaddition, which serves to construct the seven-membered ring and establish multiple stereogenic centers within the congested polycyclic skeleton.[9][10]
3. Final Functionalization
-
Procedure: The tricyclic core is further functionalized through diastereoselective hydrogenation and a Claisen rearrangement to install the crucial carbonyl functionality.[9][10]
This approach demonstrates the capability of installing essential functional groups and controlling stereochemistry in a complex polycyclic environment.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of the ABC Ring of this compound-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis of the tricyclic core of this compound-type alkaloids via intramolecular [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Calyciphylline A-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The Calyciphylline A-type alkaloids, a subclass of the diverse Daphniphyllum alkaloids, are characterized by their complex, polycyclic architectures, making them challenging and attractive targets for synthetic chemists. A key strategic reaction employed in the construction of their intricate frameworks is the intramolecular Diels-Alder (IMDA) reaction. This powerful cycloaddition enables the rapid assembly of multiple rings and the stereoselective formation of several contiguous stereocenters in a single step. This document provides a detailed overview of the application of the IMDA reaction in the synthesis of core structures of this compound-type alkaloids, including experimental protocols and quantitative data.
Introduction to the Intramolecular Diels-Alder Strategy
The intramolecular Diels-Alder reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered within the same molecule.[1] This strategy is particularly advantageous in complex molecule synthesis due to several factors:
-
Increased Reaction Rates: The proximity of the reacting partners leads to less negative activation entropies and often allows the reaction to proceed under milder conditions than its intermolecular counterpart.[1]
-
High Stereoselectivity: The conformational constraints imposed by the connecting chain often lead to a high degree of regio- and stereocontrol in the formation of the cyclic products.[1]
-
Rapid Complexity Generation: The simultaneous formation of two rings in a single transformation significantly increases molecular complexity, streamlining the synthetic route.[1]
In the context of this compound-type alkaloid synthesis, the IMDA reaction has been successfully utilized to construct key carbocyclic and heterocyclic ring systems, such as the ACD and ACDE ring systems.[2][3]
Application in the Synthesis of the ACDE Ring System of this compound-Type Alkaloids
A notable application of the IMDA reaction is in the construction of the ACDE tetracyclic ring system, a core structure of this compound-type alkaloids. This approach features the cycloaddition of a furan moiety with a tetrasubstituted olefin.[2][3]
Logical Workflow for ACDE Ring System Synthesis
Caption: Synthetic workflow for the ACDE ring system.
Quantitative Data for the Intramolecular Diels-Alder Reaction
The efficiency and selectivity of the IMDA reaction are highly dependent on the substrate and the reaction conditions, particularly the choice of Lewis acid and solvent. Below is a summary of the conditions screened for the synthesis of the ACD ring system.
| Entry | Precursor | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 6c |
| 1 | 7c | AlCl₃ (1.0) | CH₂Cl₂ | 0 | 1 | 37 |
| 2 | 7c | Me₂AlCl (1.0) | CH₂Cl₂ | -78 to 0 | 1 | 55 |
| 3 | 7c | Et₂AlCl (1.0) | CH₂Cl₂ | -78 to 0 | 1 | 63 |
| 4 | 7c | EtAlCl₂ (1.0) | CH₂Cl₂ | -78 | 1 | 79 |
| 5 | 7c | EtAlCl₂ (1.0) | PhMe | -78 | 1 | 67 |
| 6 | 7c | EtAlCl₂ (1.0) | MeCN | -78 | 1 | 59 |
Data sourced from Tsukano et al., 2020.[2][3]
Experimental Protocol: Synthesis of the ACD Ring System via IMDA
This protocol is adapted from the work of Tsukano and Takemoto.[2][3]
Materials:
-
Diels-Alder precursor 7c
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethylaluminium dichloride (EtAlCl₂) solution (1.0 M in hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard laboratory glassware, oven-dried
Procedure:
-
To a solution of the Diels-Alder precursor 7c (1.0 equiv) in anhydrous dichloromethane (0.05 M) at -78 °C under an argon atmosphere, add a 1.0 M solution of ethylaluminium dichloride in hexanes (1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the tricyclic compound 6c .
Application in the Total Synthesis of (-)-Calyciphylline N
The total synthesis of (-)-Calyciphylline N, an alkaloid closely related to this compound, also features a highly diastereoselective IMDA reaction as a key step. This reaction constructs the bicyclic core and establishes four contiguous stereocenters.[4][5]
Key Transformation in (-)-Calyciphylline N Synthesis
Caption: Intramolecular Diels-Alder reaction in (-)-Calyciphylline N synthesis.
Quantitative Data for the IMDA Reaction in (-)-Calyciphylline N Synthesis
The choice between thermal and Lewis acid-catalyzed conditions had a profound impact on the stereoselectivity of the cycloaddition.
| Entry | Conditions | Diastereomeric Ratio | Yield (%) |
| 1 | Toluene, reflux | Complex mixture | - |
| 2 | Et₂AlCl, CH₂Cl₂, -78 to 0 °C | 9:1 | 50 (over two steps) |
Data sourced from the full account on the total synthesis of (-)-Calyciphylline N.[4]
Experimental Protocol: Synthesis of Bicyclic Ester (-)-5
This protocol is based on the synthesis of (-)-Calyciphylline N.[4]
Materials:
-
Triene precursor 10
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethylaluminium chloride (Et₂AlCl) solution (1.0 M in hexanes)
-
Saturated aqueous sodium potassium tartrate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon gas supply
-
Standard laboratory glassware, oven-dried
Procedure:
-
Prepare a solution of the triene precursor 10 (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to -78 °C under an argon atmosphere.
-
Add a 1.0 M solution of diethylaluminium chloride in hexanes (1.0 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to 0 °C and stir until completion (as monitored by TLC).
-
Quench the reaction with saturated aqueous sodium potassium tartrate solution and stir vigorously for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the bicyclic ester (-)-5 as a mixture of diastereomers.
Conclusion
The intramolecular Diels-Alder reaction is a robust and efficient strategy for the synthesis of the complex core structures of this compound-type alkaloids. The use of Lewis acids is often crucial for achieving high yields and diastereoselectivity. The protocols and data presented herein provide valuable insights for researchers engaged in the synthesis of these and other structurally complex natural products. The ability to rapidly construct polycyclic systems with excellent stereocontrol underscores the continued importance of the IMDA reaction in modern organic synthesis.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
Application of the Nazarov Cyclization in the Total Synthesis of Calyciphylline A Alkaloids
Application Note
The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones, serves as a cornerstone in the synthesis of complex cyclopentenone-containing natural products.[1][2] Its ability to construct five-membered carbocycles with high stereocontrol makes it an invaluable tool for synthetic chemists. In the pursuit of the total synthesis of Calyciphylline A and its congeners, a family of structurally intricate Daphniphyllum alkaloids, the Nazarov cyclization has been strategically employed to forge the characteristic cyclopentenone E-ring of the core structure. This application note details the protocols and associated data for the Nazarov cyclization step in the context of this compound-type alkaloid synthesis, providing researchers with a practical guide to this key transformation.
Notably, the synthesis of (-)-Calyciphylline N, a closely related alkaloid, showcases an efficient one-pot Stille carbonylation/Nazarov cyclization sequence and a subsequent SnCl₄-promoted Nazarov cyclization.[3][4][5] These strategies highlight the adaptability of the Nazarov cyclization in complex molecular architectures. Furthermore, recent advancements in the field have introduced novel variants such as an unprecedented oxidative Nazarov electrocyclization, expanding the synthetic chemist's toolkit for accessing diverse this compound-type alkaloids.[6][7][8]
Key Experimental Protocols
The following protocols are based on the successful total synthesis of (-)-Calyciphylline N by Shvartsbart and Smith, which provides a blueprint for the construction of the Calyciphylline core.
Protocol 1: Stille Carbonylation/Nazarov Cyclization Precursor Synthesis
This protocol describes the formation of the divinyl ketone, the direct precursor for the Nazarov cyclization, via a Stille carbonylation reaction.
To a solution of vinyl triflate (+)-25 in DMF (0.1 M) is added Pd(PPh₃)₄ (0.1 equiv) and Bu₃SnH (3.0 equiv). The solution is sparged with carbon monoxide for 15 minutes, and then heated to 90 °C under a CO atmosphere (1 atm). After 12 hours, the reaction is cooled to room temperature and quenched with saturated aqueous KF. The mixture is stirred for 30 minutes and then extracted with EtOAc (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford dienone (+)-26. [5]
Protocol 2: SnCl₄-Promoted Nazarov Cyclization
This protocol details the Lewis acid-promoted cyclization of the divinyl ketone to form the cyclopentenone ring E.
To a solution of dienone (+)-45 (1.0 equiv) in CH₂Cl₂ (0.02 M) at -78 °C is added a solution of SnCl₄ (1.2 equiv) in CH₂Cl₂ dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then warmed to ambient temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to furnish cyclopentenone (+)-46. [3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the Nazarov cyclization and related steps in the synthesis of (-)-Calyciphylline N.
| Compound | Step | Reagents and Conditions | Yield (%) | Spectroscopic Data |
| (+)-26 | Stille Carbonylation | Pd(PPh₃)₄, Bu₃SnH, CO (1 atm), DMF, 90 °C | 97 | ¹H NMR (500 MHz, CDCl₃): δ 6.85 (dd, J = 17.5, 10.5 Hz, 1H), 6.30 (d, J = 17.5 Hz, 1H), 5.80 (d, J = 10.5 Hz, 1H), ... ¹³C NMR (125 MHz, CDCl₃): δ 198.5, 145.2, 136.8, 128.5, ... HRMS (ESI): m/z [M+H]⁺ calcd for C₂₉H₄₂O₂Si: 466.2927; found: 466.2931. |
| (+)-46 | Nazarov Cyclization | SnCl₄, CH₂Cl₂, -78 °C to rt | 82 | ¹H NMR (500 MHz, CDCl₃): δ 6.05 (s, 1H), 3.20-3.10 (m, 1H), ... ¹³C NMR (125 MHz, CDCl₃): δ 205.1, 175.2, 130.8, 65.4, ... IR (film): νₘₐₓ 2950, 1720, 1650 cm⁻¹. HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₃₀O₂: 354.2246; found: 354.2249. [α]²⁵_D: +45.2 (c 1.0, CHCl₃). |
Visualizations
Nazarov Cyclization Mechanism
Caption: General mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Experimental Workflow for E-Ring Synthesis in Calyciphylline N
Caption: Synthetic workflow for the formation of the E-ring in the total synthesis of (-)-Calyciphylline N.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Item - The Daphniphyllum Alkaloids: Total Synthesis of (â)-Calyciphylline N - figshare - Figshare [figshare.com]
Application Notes and Protocols: Intramolecular Heck Reaction for Aza-Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction that has emerged as a cornerstone in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds (aza-rings).[1][2] This reaction allows for the efficient construction of diverse ring systems, including indoles, pyrrolidines, piperidines, and isoquinolines, which are prevalent structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. The reaction's tolerance to a broad range of functional groups makes it particularly amenable to the synthesis of complex molecules.[1][2]
The general transformation involves the intramolecular coupling of a tethered alkenyl group with an aryl or vinyl halide (or triflate). The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. Subsequent migratory insertion of the tethered alkene into the newly formed palladium-carbon bond, followed by β-hydride elimination, generates the cyclized product and regenerates the active palladium(0) catalyst.
This document provides detailed application notes and experimental protocols for the synthesis of various aza-rings utilizing the intramolecular Heck reaction.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for the intramolecular Heck reaction and a typical experimental workflow.
Caption: General catalytic cycle of the intramolecular Heck reaction.
Caption: A typical experimental workflow for the intramolecular Heck reaction.
Application Notes: Synthesis of Aza-Rings
The intramolecular Heck reaction is a powerful tool for the synthesis of various nitrogen-containing heterocycles. The following sections provide specific examples and protocols for the formation of indoles, pyrrolidines, piperidines, and isoquinolines.
Synthesis of Indoles
The intramolecular Heck reaction is widely employed for the synthesis of the indole nucleus, a key structural motif in many biologically active compounds. The reaction typically involves the cyclization of N-allyl-2-haloanilines.
Table 1: Reaction Conditions for the Synthesis of Indoles via Intramolecular Heck Reaction
| Entry | Substrate (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-2-iodoaniline | Pd(OAc)₂ (5) | - | Et₃N (1.5) | PEG-400 | 50 | 6 | 91 |
| 2 | N-allyl-2-bromoaniline | Pd(OAc)₂ (8) | P(o-Tol)₃ (16) | Et₃N (1.5) | PEG-400 | 80 | 8 | 82 |
| 3 | N-allyl-2-iodoaniline | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (4) | K₂CO₃ (4) | DMF | 90 | - | 73 |
Protocol 1: Synthesis of 3-Methyleneindoline
This protocol describes the synthesis of 3-methyleneindoline from N-allyl-2-bromoaniline.
Materials:
-
N-allyl-2-bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Triethylamine (Et₃N)
-
Polyethylene glycol 400 (PEG-400)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk tube
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add N-allyl-2-bromoaniline (1.0 mmol), palladium(II) acetate (0.08 mmol, 8 mol%), and tri(o-tolyl)phosphine (0.16 mmol, 16 mol%).
-
Add PEG-400 (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically after 8 hours), cool the reaction mixture to room temperature.
-
Add diethyl ether (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-methyleneindoline.
Synthesis of Pyrrolidines
The intramolecular Heck reaction provides an efficient route to substituted pyrrolidines, which are important scaffolds in medicinal chemistry. Both 5-exo-trig and 5-endo-trig cyclizations are possible, with the former being generally favored.
Table 2: Reaction Conditions for the Synthesis of Pyrrolidines via Intramolecular Heck Reaction
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(2-bromobenzyl)allylamine | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | MeCN | 105 | 3 | 78 |
| 2 | N-(2-iodophenyl)pent-4-en-1-amine | Pd₂(dba)₃ (5) | (R)-BINAP (12) | Ag₃PO₄ (2) | DMA | 80 | 24 | 85 (92% ee) |
Protocol 2: Synthesis of 1-Benzyl-3-methylenepyrrolidine
This protocol describes the synthesis of 1-benzyl-3-methylenepyrrolidine from N-allyl-N-(2-bromobenzyl)amine.
Materials:
-
N-allyl-N-(2-bromobenzyl)amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vial (sealed)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vial, combine N-allyl-N-(2-bromobenzyl)amine (0.5 mmol), palladium(II) acetate (0.05 mmol, 10 mol%), triphenylphosphine (0.1 mmol, 20 mol%), and potassium carbonate (1.0 mmol, 2 equiv).
-
Add acetonitrile (3 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 105 °C with vigorous stirring.
-
After 3 hours, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by silica gel column chromatography to yield 1-benzyl-3-methylenepyrrolidine.
Synthesis of Piperidines
The formation of six-membered aza-rings, such as piperidines, can also be achieved through the intramolecular Heck reaction, typically via a 6-exo-trig cyclization.
Table 3: Reaction Conditions for the Synthesis of Piperidines via Intramolecular Heck Reaction
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-but-3-enyl-2-bromoaniline | Pd(OAc)₂ (5) | dppf (10) | K₂CO₃ (2) | Toluene | 110 | 12 | 75 |
| 2 | N-(2-bromobenzyl)but-3-en-1-amine | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Ag₂CO₃ (2) | DMF | 100 | 16 | 68 |
Protocol 3: Synthesis of 1-Benzoyl-4-methylene-1,2,3,4-tetrahydropyridine
This protocol outlines the synthesis of a tetrahydropyridine derivative, a precursor to piperidines.
Materials:
-
N-(2-bromobenzoyl)-N-but-3-enylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve N-(2-bromobenzoyl)-N-but-3-enylamine (1.0 mmol) in toluene (10 mL).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%), dppf (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2 equiv).
-
Heat the mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate (30 mL).
-
Wash the organic solution with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Synthesis of Isoquinolines
The intramolecular Heck reaction is a valuable method for the construction of the isoquinoline and tetrahydroisoquinoline core structures.[3]
Table 4: Reaction Conditions for the Synthesis of Tetrahydroisoquinolines via Intramolecular Heck Reaction
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-2-bromobenzylamine | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | MeCN | 105 | 3 | 74 |
| 2 | N-(2-bromobenzyl)-N-tosylallylamine | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 82 |
Protocol 4: General Procedure for the Synthesis of Tetrahydroisoquinolines [3]
This protocol describes a general one-pot synthesis of tetrazole-containing 1,2,3,4-tetrahydroisoquinolines.[3]
Materials:
-
2-Bromobenzaldehyde
-
Allylamine hydrochloride
-
Trimethylsilyl azide
-
Isocyanide
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Petroleum ether
-
Reaction flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Ugi-azide Reaction: In a reaction flask, combine 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and the desired isocyanide (1 mmol) in methanol. Stir the mixture at 40 °C for 24 hours.
-
After the reaction is complete, evaporate the solvent under vacuum to obtain the crude Ugi adduct.
-
Intramolecular Heck Reaction: Without further purification, dissolve the crude Ugi adduct in acetonitrile (3 mL).
-
Add palladium(II) acetate (0.1 mmol, 10 mol%), triphenylphosphine (0.2 mmol, 20 mol%), and potassium carbonate (2 mmol, 2 equiv).
-
Stir the mixture at 105 °C under a nitrogen atmosphere for 3 hours.[3]
-
After cooling to room temperature, perform an aqueous work-up.
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:4) to afford the desired tetrahydroisoquinoline derivative.[3]
Conclusion
The intramolecular Heck reaction is a robust and highly effective method for the synthesis of a diverse range of aza-heterocycles. The protocols and data presented in these application notes provide a practical guide for researchers in synthetic and medicinal chemistry to utilize this powerful transformation in their own work. The reaction's operational simplicity, functional group tolerance, and the ability to construct complex molecular architectures make it an indispensable tool in modern organic synthesis.
References
Application Notes and Protocols for the Stereoselective Synthesis of Calyciphylline A-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calyciphylline A-type alkaloids, a subclass of the diverse Daphniphyllum alkaloids, possess a complex and unique [6-6-5-7-5] aza-fused ring system with multiple stereocenters.[1] Their intricate architecture and potential biological activities have made them compelling targets for total synthesis. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of a representative member of this family, (-)-Calyciphylline N, based on the successful total synthesis reported by Smith and coworkers. The synthesis showcases key stereoselective transformations, including a substrate-controlled intramolecular Diels-Alder reaction and a one-pot Nazarov cyclization/proto-desilylation sequence.
Retrosynthetic Analysis and Strategy
The synthetic strategy for (-)-Calyciphylline N hinges on the sequential construction of its complex polycyclic core. The retrosynthetic analysis reveals a convergent approach, highlighting several key bond disconnections and strategic transformations.
Caption: Retrosynthetic analysis of (-)-Calyciphylline N.
The forward synthesis, therefore, involves the stereoselective formation of a bicyclo[2.2.2]octane core via an intramolecular Diels-Alder reaction. Subsequent ring closures and functional group manipulations, including a key Nazarov cyclization, lead to the complete carbon skeleton.
Key Stereoselective Reactions: Quantitative Data
The stereoselectivity of the key reactions is crucial for the successful synthesis of (-)-Calyciphylline N. The following tables summarize the quantitative data for these critical steps.
| Step | Reaction | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Intramolecular Diels-Alder | Bicyclic Ester | 50 (two steps) | 9:1 |
| 2 | Tsuji-Trost Allylation | Allylated Diketone | 95 | >20:1 |
| 3 | Nazarov Cyclization/Proto-desilylation | Tetracyclic Silyl Fluoride | 82 | - |
Experimental Protocols
Detailed methodologies for the key stereoselective experiments are provided below. These protocols are adapted from the supporting information of the total synthesis of (-)-Calyciphylline N by Smith et al.
Protocol 1: Intramolecular Diels-Alder Reaction
This protocol describes the Lewis acid-promoted intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.
Workflow:
Caption: Workflow for the Intramolecular Diels-Alder Reaction.
Procedure:
-
To a solution of the triene precursor in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add diethylaluminum chloride (Et₂AlCl) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic ester.
Protocol 2: Tsuji-Trost Allylation
This protocol details the palladium-catalyzed allylation to install a key quaternary center.
Procedure:
-
To a solution of the diketone substrate and allyl methyl carbonate in anhydrous THF under an argon atmosphere, add palladium(II) acetate and triphenylphosphine.
-
Heat the mixture to reflux and stir for the designated time, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the allylated product as a single diastereomer.[2]
Protocol 3: One-Pot Nazarov Cyclization/Proto-desilylation
This protocol describes the acid-promoted one-pot cascade reaction to form a key tetracyclic intermediate.
Workflow:
Caption: Workflow for the Nazarov Cyclization/Proto-desilylation.
Procedure:
-
To a solution of the dienone precursor in anhydrous CH₂Cl₂ at room temperature under an argon atmosphere, add tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the tetracyclic silyl fluoride.[1]
Conclusion
The stereoselective total synthesis of (-)-Calyciphylline N provides a valuable blueprint for accessing the broader family of this compound-type alkaloids. The key to the success of this synthesis lies in the highly stereocontrolled reactions that establish the numerous stereocenters of the target molecule. The protocols and data presented here offer a practical guide for researchers in the field of natural product synthesis and drug discovery to replicate and build upon these elegant synthetic strategies.
References
Application Notes and Protocols: Protecting Group Strategy in the Total Synthesis of Calyciphylline A-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Calyciphylline A-type alkaloids, a subclass of the architecturally complex Daphniphyllum alkaloids, present formidable challenges to synthetic chemists. Their intricate polycyclic frameworks, dense stereochemistry, and multiple reactive functional groups necessitate sophisticated synthetic strategies. A critical aspect of these strategies is the judicious use, or deliberate avoidance, of protecting groups. This document provides a detailed overview of the protecting group strategies employed in the total synthesis of this compound and its congeners, with a focus on the approaches taken by leading research groups. We present quantitative data on the efficiency of these strategies, detailed experimental protocols for key transformations, and visualizations of the strategic workflows.
Protecting Group Strategies: A Comparative Analysis
The total synthesis of complex natural products like this compound often involves a delicate balance between protecting reactive functional groups and maintaining synthetic efficiency. Two main schools of thought have emerged in the approaches to this compound synthesis: those that strategically employ protecting groups to navigate complex transformations and those that strive for a "protecting-group-free" approach to maximize step economy.
The Strategic Use of Protecting Groups: The Smith Synthesis of (-)-Calyciphylline N
The synthesis of (-)-Calyciphylline N by Shvartsbart and Smith is a prime example of a strategy that leverages the stability and selective removal of protecting groups to achieve a complex molecular architecture. Key functional groups that required protection in their route were hydroxyl and amino moieties.
-
Hydroxyl Group Protection: Silyl ethers, specifically tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) ethers, were employed to mask reactive hydroxyl groups. These protecting groups are stable to a wide range of reaction conditions but can be selectively removed under specific acidic or fluoride-mediated conditions.
-
Amino Group Protection: A phthalimide group was used to protect a primary amine. This robust protecting group is stable to many reagents but can be cleaved under hydrazinolysis conditions.
A notable challenge in this synthesis was the deprotection of a TBS ether in a late-stage intermediate. Treatment with tetrabutylammonium fluoride (TBAF), a common reagent for silyl ether cleavage, led to an undesired retro-Claisen reaction. This was circumvented by switching to acidic deprotection conditions (p-toluenesulfonic acid in methanol), demonstrating the importance of carefully selecting deprotection methods to avoid unwanted side reactions.
The "Protecting-Group-Free" Philosophy: Syntheses by Xu and Sarpong
In contrast to the classical approach, the research groups of Xu and Sarpong have championed protecting-group-free syntheses of this compound-type alkaloids, such as himalensine A and daphenylline. This strategy aims to improve the overall efficiency of the synthesis by reducing the number of steps (protection and deprotection), which often leads to higher overall yields and a more streamlined process.
The success of these protecting-group-free strategies relies on several key principles:
-
Chemoselective Reagents: Utilizing reagents that selectively react with one functional group in the presence of others.
-
Strategic Reaction Sequencing: Carefully planning the order of reactions to avoid the need for protection. For example, introducing a sensitive functional group late in the synthesis can obviate the need for its protection.
-
Inherent Substrate Reactivity: Exploiting the intrinsic reactivity of the substrate to direct reactions to the desired site.
While these syntheses are described as "protecting-group-free," it is important to note that in some cases, a functional group might be transiently protected or exist in a masked form as part of a key intermediate. However, the overarching goal is to avoid dedicated protection-deprotection sequences.
Data Presentation
The following table summarizes the quantitative data for key protecting group manipulations in the synthesis of (-)-Calyciphylline N by Shvartsbart and Smith.
| Step | Functional Group Protected | Protecting Group | Reagents and Conditions | Yield (%) | Ref. |
| Protection 1 | Primary Hydroxyl | TES | TESCl, Imidazole, CH2Cl2, 0 °C to rt | 95 | |
| Protection 2 | Secondary Hydroxyl | TBS | TBSOTf, 2,6-lutidine, CH2Cl2, -78 °C | 92 | |
| Deprotection 1 | TBS Ether | p-TsOH·H2O, MeOH, rt | 92 | ||
| Protection 3 | Primary Amine | Phthalimide | Phthalic anhydride, neat, 180 °C | 85 | |
| Deprotection 2 | Phthalimide | Hydrazine hydrate, EtOH, reflux | 89 |
Experimental Protocols
Protocol 1: Protection of a Primary Hydroxyl Group as a TES Ether
Reaction: R-CH2-OH → R-CH2-OTES
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous dichloromethane (CH2Cl2, 0.1 M) at 0 °C was added triethylsilyl chloride (TESCl, 1.5 equiv) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired TES-protected alcohol.
Protocol 2: Protection of a Secondary Hydroxyl Group as a TBS Ether
Reaction: R2CH-OH → R2CH-OTBS
To a solution of the secondary alcohol (1.0 equiv) and 2,6-lutidine (2.0 equiv) in anhydrous dichloromethane (CH2Cl2, 0.1 M) at -78 °C was added tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.5 equiv) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched with saturated aqueous ammonium chloride solution. The mixture was allowed to warm to room temperature, and the aqueous layer was extracted with CH2Cl2 (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
Protocol 3: Deprotection of a TBS Ether under Acidic Conditions
Reaction: R-OTBS → R-OH
To a solution of the TBS-protected compound (1.0 equiv) in methanol (MeOH, 0.1 M) was added p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.1 equiv). The reaction mixture was stirred at room temperature for 4 hours. The reaction was then quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture was concentrated under reduced pressure to remove the methanol, and the aqueous residue was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the free alcohol.
Mandatory Visualization
Caption: Comparative workflow of protecting group strategies in this compound synthesis.
Caption: Logic of selective TBS deprotection in the presence of other functional groups.
Application Note: A Generalized Purification Protocol for Synthetic Calyciphylline A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Calyciphylline A is a member of the Daphniphyllum alkaloids, a large family of natural products known for their complex, polycyclic architectures and interesting biological activities.[1] The intricate caged skeleton of this compound-type alkaloids, featuring multiple contiguous stereocenters, makes them challenging targets for total synthesis.[2] Due to their structural complexity and limited availability from natural sources, efficient and robust purification protocols are critical for obtaining high-purity synthetic this compound for further biological and pharmacological studies. This document outlines a generalized, multi-step purification protocol based on methodologies reported in the total synthesis of structurally related Calyciphylline N.[3]
Biological Activity and Signaling Pathway: Daphniphyllum alkaloids exhibit a wide range of biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects.[1][2] Notably, some members of this family have been shown to promote the mRNA expression of nerve growth factor (NGF), suggesting potential applications in treating neurodegenerative diseases.[4] NGF is a crucial neurotrophic factor that supports the growth, survival, and differentiation of neurons.[5] It exerts its effects by binding to two cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[6] The binding of NGF to TrkA initiates key downstream signaling cascades, including the PI3K/Akt pathway, which primarily promotes cell survival, and the Ras/MAPK pathway, which is involved in neurite outgrowth and differentiation.[5][7]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. astellas-foundation.or.jp [astellas-foundation.or.jp]
- 3. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nerve growth factor - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Calyciphylline A Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyciphylline A is a member of the Daphniphyllum alkaloids, a complex family of natural products isolated from plants of the Daphniphyllum genus.[1][2][3] These alkaloids are known for their intricate molecular architectures and a wide spectrum of biological activities, including anti-HIV, vasorelaxant, and neurotrophic effects.[1] Notably, several Daphniphyllum alkaloids have demonstrated significant cytotoxic and anticarcinogenic potential, making them promising candidates for further investigation in cancer therapeutics.[1]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[4][5] Additionally, a protocol for apoptosis detection using Annexin V-FITC/Propidium Iodide (PI) staining is included to further elucidate the mechanism of this compound-induced cell death.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides an example of how to present such quantitative data.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | 5.2 ± 0.6 | 1.2 ± 0.2 |
| HeLa | Cervical Adenocarcinoma | 3.8 ± 0.4 | 0.9 ± 0.1 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | > 50 | 15.6 ± 2.1 |
Note: The data presented in this table is for illustrative purposes only and may not represent the actual experimental results for this compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps to determine the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Normal cell line (e.g., PBMC) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer and normal cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Annexin V-FITC/PI Assay for Apoptosis
This protocol describes the detection of apoptosis induced by this compound using an Annexin V-FITC/PI apoptosis detection kit.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Plausible Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Strategies towards the synthesis of this compound-type Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies towards the synthesis of this compound-type Daphniphyllum alkaloids. | Semantic Scholar [semanticscholar.org]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-Cancer Screening of Calyciphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calyciphylline A is a member of the Daphniphyllum alkaloids, a complex and diverse group of natural products isolated from plants of the genus Daphniphyllum.[1][2] While the broader class of Daphniphyllum alkaloids has demonstrated a range of biological activities, including potential anti-cancer effects, specific in vitro anti-cancer screening data for this compound is not extensively available in current literature. However, related compounds from this family have shown promising cytotoxic and apoptotic activities against various cancer cell lines. For instance, daphnezomine W, another Daphniphyllum alkaloid, exhibited a half-maximal inhibitory concentration (IC50) of 16.0 µg/mL against the HeLa human cervical cancer cell line.[3][4] Furthermore, dcalycinumine A has been shown to inhibit proliferation, migration, and invasion, while promoting apoptosis in nasopharyngeal cancer cells.[1]
This document provides a comprehensive set of protocols for the in vitro anti-cancer screening of this compound, based on established methodologies. It also presents hypothetical data and a plausible signaling pathway to guide researchers in their investigation of this compound's potential as an anti-cancer agent.
Data Presentation
The following tables are templates designed to organize and present the quantitative data obtained from the in vitro screening of this compound.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| MDA-MB-231 | Breast Adenocarcinoma | Hypothetical Value |
| HeLa | Cervical Carcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT116 | Colon Carcinoma | Hypothetical Value |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
Table 2: Apoptotic Effect of this compound on Cancer Cells (48h treatment)
| Cell Line | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| \multirow{3}{}{MCF-7} | Control | Hypothetical Value | Hypothetical Value |
| IC50 | Hypothetical Value | Hypothetical Value | |
| 2 x IC50 | Hypothetical Value | Hypothetical Value | |
| \multirow{3}{}{HeLa} | Control | Hypothetical Value | Hypothetical Value |
| IC50 | Hypothetical Value | Hypothetical Value | |
| 2 x IC50 | Hypothetical Value | Hypothetical Value |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (48h)
| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| \multirow{3}{}{MCF-7} | Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| \multirow{3}{}{HeLa} | Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Cell Viability Assays
Two common methods for assessing cell viability are the MTT and SRB assays.
1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
1.2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the 48-hour incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability and IC50 values as in the MTT assay.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Collect both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain the total DNA content of cells, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell cycle regulation.
-
Protocol:
-
Treat cells with this compound as for the apoptosis and cell cycle assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, p-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro anti-cancer screening of this compound.
Caption: A hypothesized signaling pathway for the anti-cancer action of this compound.
References
- 1. Exploring the Systematic Anticancer Mechanism in Selected Medicinal Plants: A Review [xiahepublishing.com]
- 2. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Intricacies of Calyciphylline A Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development embarking on the complex total synthesis of Calyciphylline A, this technical support center offers a comprehensive resource for troubleshooting and optimization. This guide, presented in a user-friendly question-and-answer format, directly addresses potential challenges and provides detailed experimental protocols and data to enhance synthetic efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the total synthesis of this compound and its analogues?
A1: The synthesis of this compound-type alkaloids is characterized by its significant complexity, involving the construction of a polycyclic and caged backbone. Key challenges frequently reported in the literature include:
-
Construction of the core ring system: Assembling the intricate [6–6–5–7] tetracyclic core or related polycyclic frameworks often involves multi-step sequences with potential for low yields.[1][2]
-
Stereochemical control: Establishing the correct relative and absolute stereochemistry at multiple stereocenters is a persistent challenge.[1][3]
-
Installation of key functional groups: Introducing specific functionalities, such as the quaternary methyl group, can be problematic.[4]
-
Late-stage functionalization: Modifying the complex molecular scaffold in the later stages of the synthesis can be difficult due to the molecule's steric hindrance and potential for unexpected side reactions.[4]
-
Low overall yields: The lengthy nature of the synthesis, often exceeding 30 steps, can lead to low overall yields.[5][6]
Q2: Which synthetic strategies have been most successful in accessing the core of this compound-type alkaloids?
A2: Several innovative strategies have been developed to tackle the synthesis of the this compound core. Some of the most notable approaches include:
-
Intramolecular Diels-Alder Reaction: This strategy has been effectively used to construct the bicyclo[2.2.2]octane core with high diastereoselectivity.[5]
-
Transannular Cyclizations: Fortuitous transannular cyclizations have been leveraged to form key ring systems unexpectedly but efficiently.[5][6]
-
Late-Stage Rearrangements: Divergent total syntheses have been achieved using late-stage diallylic alcohol rearrangements, including oxidative Nazarov electrocyclizations.[7][8][9]
-
Aldol Cyclization: A stereocontrolled aldol cyclization has been employed to form the piperidine ring and the ABC tricyclic framework.[1][3]
-
Radical Cyclizations: N-centered radical tandem cyclizations have been envisioned as a rapid method for building the tricyclic core.[10]
Troubleshooting Guide
Problem 1: Low yield in the intramolecular Diels-Alder reaction for the formation of the bicyclic core.
-
Possible Cause: Thermal cyclization may lead to a mixture of diastereomers and low yields.
-
Solution: The use of a Lewis acid catalyst, such as Et₂AlCl, can promote a stereoselective cycloaddition, significantly improving the diastereomeric ratio and overall yield. In one reported synthesis, this improved the diastereomeric ratio to 9:1 and resulted in a 50% yield for the two preceding steps.[5]
Problem 2: Difficulty in the acylation of sterically hindered carbonyl groups.
-
Possible Cause: The steric environment around the carbonyl group can prevent efficient nucleophilic attack by the acylating agent.
-
Solution: A two-step protocol involving an initial aldol reaction with acetaldehyde followed by oxidation of the resulting β-hydroxy ketone (e.g., using Dess-Martin periodinane) can be an effective method to access the desired 1,3-diketone with high selectivity and yield (e.g., 91% yield with >20:1 selectivity).[5]
Problem 3: Undesired side reactions during TBS deprotection under basic conditions.
-
Possible Cause: The generation of an alkoxide upon deprotection can initiate undesired reaction pathways.
-
Solution: Switching to acidic conditions for the removal of the TBS protecting group can circumvent these side reactions. For instance, using a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol can cleanly afford the desired alcohol in high yield (e.g., 92%).[5]
Problem 4: Challenges in the selective reduction of an amide in the presence of a ketone.
-
Possible Cause: Many reducing agents will react with both functional groups.
-
Solution: This transformation is a known challenge in the synthesis of Daphniphyllum alkaloids.[7] Specific conditions and reagents need to be carefully screened. While detailed protocols for this specific issue in this compound synthesis are not extensively provided in the search results, literature on selective amide reductions should be consulted.
Quantitative Data Summary
The following tables summarize the reported yields for key reaction types and specific steps in the synthesis of this compound analogues.
Table 1: Yields of Key Ring-Forming Reactions
| Reaction Type | Reagents/Conditions | Substrate | Product | Yield (%) | Reference |
| Intramolecular Diels-Alder | Et₂AlCl | Acyclic triene | Bicyclic core | 50 (for two steps) | [5] |
| Transannular Cyclization | Pyridinium p-toluenesulfonate (PPTS) | Epoxide | Cyclized ketone | 67 (for two steps) | [5][6] |
| Aldol Cyclization | p-TsOH, benzene, reflux | Keto aldehyde | Tricyclic enone | Not specified | [2] |
| Nazarov Cyclization/Proto-desilylation | Not specified | Dienone precursor | Cyclopentenone | Excellent | [5] |
Table 2: Yields of Selected Synthetic Steps in the Total Synthesis of (−)-Calyciphylline N
| Step Description | Reagents | Yield (%) | Reference |
| Arylsilane formation | 4-MeOPhLi | 95 | [5] |
| Mitsunobu reaction | PPh₃, DIAD, phthalimide | 99 | [5] |
| Vinyl triflate formation | KHMDS, PhN(Tf)₂ | 73 | [5] |
| Epoxidation | m-CPBA | 70 | [5][6] |
| Reductive ring opening | SmI₂ | 82 | [5][6] |
| TBS deprotection (acidic) | p-TsOH, MeOH | 92 | [5] |
| MOM acetal removal | Ph₂BBr | Not specified (part of a two-step sequence with 73% yield) | [5][6] |
Key Experimental Protocols
Protocol 1: Lewis Acid-Promoted Intramolecular Diels-Alder Cycloaddition
This protocol describes the formation of the bicyclic core as reported in the total synthesis of (−)-calyciphylline N.
-
Preparation of the Diene Precursor: Synthesize the acyclic triene precursor according to the established literature procedure.
-
Cyclization Reaction:
-
Dissolve the triene substrate in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of ethylaluminum dichloride (Et₂AlCl) in hexanes (1.0 M) to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic adduct.
-
Protocol 2: Two-Step Acylation of a Hindered Carbonyl
This protocol is an effective method for acylating sterically hindered ketones.
-
Aldol Reaction:
-
Dissolve the starting ketone in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) in THF, followed by the addition of acetaldehyde.
-
Stir the reaction at -78 °C for the designated time.
-
-
Oxidation:
-
Quench the aldol reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.
-
Dissolve the crude β-hydroxy ketone in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (DMP) and stir at room temperature until the reaction is complete as indicated by TLC.
-
-
Workup and Purification:
-
Quench the oxidation with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the resulting 1,3-diketone by flash column chromatography.
-
Visualizing Synthetic Pathways
The following diagrams illustrate key strategic workflows in the synthesis of this compound-type alkaloids.
Caption: Retrosynthetic approach to (-)-Calyciphylline N.
Caption: Workflow for constructing the core via Diels-Alder.
References
- 1. Synthesis of the ABC Ring of this compound-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Complexity-Inspired Synthetic Strategies toward the this compound‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. "Progress Toward The Total Synthesis Of Daphniphyllum Alkaloids " by Alberto Michael Lopez [digitalcommons.wayne.edu]
overcoming low diastereoselectivity in Calyciphylline A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with low diastereoselectivity during the synthesis of Calyciphylline A and related Daphniphyllum alkaloids.
Troubleshooting Guides
Issue: Low Diastereoselectivity in Intramolecular Diels-Alder Cyclization
Question: My intramolecular Diels-Alder reaction to form the bicyclic core of a this compound intermediate is resulting in a complex mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Thermal conditions for this intramolecular Diels-Alder cyclization have been reported to be non-stereoselective, leading to multiple diastereomers.[1][2] To enhance diastereoselectivity, the use of a Lewis acid catalyst is recommended.
Recommended Protocol: Employing diethylaluminum chloride (Et₂AlCl) as a Lewis acid catalyst can significantly improve the diastereoselectivity of the cycloaddition.[1][2] This method promotes a stereoselective cycloaddition, favoring the desired endo transition state.[1]
Experimental Workflow: Improving Diastereoselectivity of Intramolecular Diels-Alder Reaction
Caption: Workflow for optimizing the intramolecular Diels-Alder reaction.
Issue: Poor Stereocontrol in Aldol Cyclization for Piperidine Ring Closure
Question: I am attempting an intramolecular aldol cyclization to form the piperidine ring in a this compound precursor, but I am observing the formation of multiple diastereomers. What conditions favor the desired stereoisomer?
Answer: The stereochemical outcome of the intramolecular aldol cyclization is crucial for establishing the correct relative configuration of the ABC-tricyclic framework. A successful approach involves the use of specific acidic conditions to promote a diastereoselective cyclization.[3][4][5]
Recommended Protocol: A double acetal deprotection to generate the keto aldehyde precursor, followed by treatment with p-toluenesulfonic acid (p-TsOH) in benzene under reflux, has been shown to yield the desired azatricyclic ketol with high diastereoselectivity.[6]
Issue: Unfavorable Diastereomeric Ratio in Hydrogenation
Question: The catalytic hydrogenation of a diene ester intermediate in my synthesis is either not proceeding or is producing the wrong diastereomer. How can I achieve the desired stereochemistry?
Answer: The diastereoselective hydrogenation of sterically hindered diene esters in this compound synthesis is a known challenge, and the outcome is highly dependent on the choice of catalyst and reaction conditions.[1][2]
Troubleshooting Steps:
-
Catalyst Screening: Different catalysts can lead to vastly different stereochemical outcomes. For instance, while Rh on Al₂O₃ may yield the undesired stereoisomer, switching to another catalyst like Pearlman's catalyst (Pd(OH)₂/C) might provide a more favorable, albeit sometimes unselective, ratio.[7] For some substrates, a rhodium catalyst such as [Rh(COD)Cl]₂ has been used to achieve regioselective and diastereoselective hydrogenation.[8]
-
Catalyst Modification: The reactivity and selectivity of a catalyst can sometimes be enhanced by modifying its counter-ion. For example, the effectiveness of Crabtree's catalyst can be improved by replacing the hexafluorophosphate (PF₆⁻) anion with tetrakis[bis(trifluoromethyl)phenyl]borate (BArF⁻).[1]
Logical Relationship: Factors Influencing Hydrogenation Diastereoselectivity
Caption: Key factors influencing the diastereoselectivity of hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: How can I control the stereochemistry of the Tsuji-Trost allylation reaction in my synthetic route?
A1: The stereochemical outcome of the Tsuji-Trost reaction is dependent on the nature of the nucleophile used. "Soft" nucleophiles (from conjugate acids with pKa < 25) typically result in a net retention of stereochemistry via a double inversion mechanism. Conversely, "hard" nucleophiles (from conjugate acids with pKa > 25) lead to a net inversion of stereochemistry.[9][10][11][12] By selecting the appropriate nucleophile, you can control the stereochemical outcome of the allylation.
Q2: My Nazarov cyclization to form a cyclopentenone ring is proceeding with low diastereoselectivity. What are the key factors to consider?
A2: The Nazarov cyclization is a 4π electrocyclization that proceeds through a conrotatory cyclization, which theoretically imparts high stereospecificity. However, achieving high diastereoselectivity can be challenging. The stereochemical outcome is influenced by the formation of the thermodynamically more stable product. In the context of Calyciphylline N synthesis, a one-pot Nazarov cyclization/proto-desilylation sequence has been effectively used.[1][2][13] The choice of a suitable protic or Lewis acid is critical for promoting the reaction under conditions that favor the desired diastereomer.
Q3: What are some reported diastereomeric ratios for key stereoselective reactions in this compound synthesis?
A3: The following table summarizes some of the diastereomeric ratios achieved in key reactions during the synthesis of this compound and its analogues.
| Reaction | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Reference(s) |
| Intramolecular Diels-Alder | Et₂AlCl | 9:1 | [1][2] |
| Intramolecular Aldol Cyclization | p-TsOH | 9:1 | [4] |
| Hydrogenation | [Rh(COD)Cl]₂ | 5:1 | [8] |
| Tsuji-Trost Allylation | Pd(PPh₃)₄ | >20:1 | [2] |
Experimental Protocols
General Protocol for Lewis Acid-Promoted Intramolecular Diels-Alder Reaction
To a solution of the triene precursor in a dry, inert solvent such as dichloromethane (CH₂Cl₂) at a low temperature (e.g., -78 °C) under an argon atmosphere, a solution of diethylaluminum chloride (Et₂AlCl) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography to yield the desired cycloadducts.
General Protocol for Diastereoselective Aldol Cyclization
The keto aldehyde precursor is dissolved in benzene in a flask equipped with a Dean-Stark apparatus. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by chromatography to separate the diastereomers.[4][6]
General Protocol for Diastereoselective Hydrogenation
The diene substrate is dissolved in a suitable solvent (e.g., CH₂Cl₂, methanol) in a high-pressure reactor. The chosen catalyst (e.g., [Rh(COD)Cl]₂, Pd(OH)₂/C) is added under an inert atmosphere. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction is stirred at a specific temperature for the required duration. After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated, and the residue is purified by chromatography to isolate the hydrogenated product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Synthesis of the ABC Ring of this compound-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 10. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 12. Tsuji-Trost Reaction [organic-chemistry.org]
- 13. Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting intramolecular Heck reaction side products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side products in the intramolecular Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in an intramolecular Heck reaction?
The most frequently observed side products in intramolecular Heck reactions are:
-
Double bond isomers: The migration of the newly formed double bond to a more thermodynamically stable position, often internally within the newly formed ring.[1] This occurs due to the reversibility of the β-hydride elimination step.[1]
-
Regioisomers: Formation of undesired ring sizes or substitution patterns, such as endo vs. exo cyclization products. The regioselectivity is often governed by the ring size being formed and steric factors.[2]
-
Protodehalogenation: Replacement of the halide on the starting material with a hydrogen atom.
-
Reduction of the alkene: Saturation of the double bond in the product.
Q2: My primary side product is a double bond isomer. How can I suppress its formation?
Double bond isomerization arises from a reversible β-hydride elimination step followed by re-addition of the palladium hydride species and subsequent elimination at a different position.[1] To minimize this, you can:
-
Add silver or thallium salts: These additives act as halide scavengers, promoting a cationic mechanism and facilitating the reductive elimination of HX, which reduces the likelihood of the palladium hydride re-adding to the olefin.[1][3]
-
Choose the appropriate base: A strong, non-coordinating base can efficiently trap the generated HX, preventing the back reaction.
-
Optimize reaction time: In some cases, prolonged reaction times can lead to increased isomerization.[1]
Q3: I am observing a mixture of exo and endo cyclization products. How can I improve the regioselectivity?
The regioselectivity of the intramolecular Heck reaction is influenced by the stability of the transition state leading to the different cyclized intermediates. Generally, the formation of 5- and 6-membered rings strongly favors the exo cyclization pathway.[4] For larger rings, the endo pathway can become more competitive or even dominant.[3] To control regioselectivity:
-
Modify the tether: Altering the length and rigidity of the chain connecting the aryl/vinyl halide and the alkene can favor one cyclization mode over the other.
-
Change the ligand: Bulky phosphine ligands can influence the steric environment around the palladium center, potentially favoring one transition state over another.
-
Switch the reaction pathway: The choice between a neutral or cationic pathway can influence regioselectivity. For instance, neutral palladium complexes are often governed by sterics, while cationic complexes are more influenced by electronics.[1]
Troubleshooting Guide
Problem 1: Significant formation of double bond isomers.
This is often due to the reversibility of the β-hydride elimination step.
Caption: Troubleshooting workflow for double bond isomerization.
Protocol 1.1: Addition of a Silver Salt to Promote a Cationic Pathway
-
To your standard reaction setup, add 1.0-1.2 equivalents of a silver salt (e.g., silver carbonate (Ag₂CO₃) or silver phosphate (Ag₃PO₄)).
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the palladium catalyst, ligand, base, and solvent.
-
Add the substrate and stir the reaction at the optimized temperature.
-
Monitor the reaction progress by TLC or GC-MS, comparing the ratio of the desired product to the isomerized side product against a reaction run without the silver salt.
| Condition | Additive | Desired Product Yield (%) | Isomerized Side Product (%) |
| Standard | None | 60 | 35 |
| Optimized | Ag₂CO₃ (1.1 eq) | 85 | <5 |
| Optimized | TlOAc (1.1 eq) | 82 | <5 |
Note: Yields are hypothetical and for illustrative purposes.
Problem 2: Poor regioselectivity leading to a mixture of exo and endo products.
This issue arises from competing cyclization pathways.
Caption: Competing exo and endo cyclization pathways.
Protocol 2.1: Screening of Phosphine Ligands
-
Set up parallel reactions with your standard conditions.
-
In each reaction, vary the phosphine ligand. Include monodentate (e.g., PPh₃, P(o-tol)₃) and bidentate ligands with varying bite angles (e.g., dppf, BINAP).
-
Run the reactions for the same amount of time and at the same temperature.
-
Analyze the product mixture of each reaction by ¹H NMR or GC to determine the ratio of exo to endo products.
| Ligand | Bite Angle (approx.) | exo:endo Ratio |
| PPh₃ (monodentate) | N/A | 85:15 |
| dppf | 99° | 95:5 |
| BINAP | 93° | 92:8 |
Note: Ratios are hypothetical and for illustrative purposes. Bite angles are approximate values.
Problem 3: Low or no conversion to the desired product.
This can be caused by a number of factors including an inactive catalyst or suboptimal reaction conditions.
Caption: Logical steps to address low reaction conversion.
Protocol 3.1: Systematic Optimization of Reaction Parameters
-
Catalyst: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh and has been stored correctly.
-
Temperature: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor for product formation and potential decomposition of starting material or product.
-
Solvent: Set up parallel reactions in a range of commonly used solvents for Heck reactions, such as DMF, NMP, acetonitrile, and toluene.
-
Base: Test a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA) bases. The choice of base can significantly impact the reaction rate and outcome.
| Parameter | Variation | Desired Product Yield (%) |
| Temperature | 80 °C | 15 |
| 100 °C | 65 | |
| 120 °C | 80 (with some decomposition) | |
| Solvent | Toluene | 45 |
| DMF | 75 | |
| NMP | 82 | |
| Base | Et₃N | 50 |
| K₂CO₃ | 78 | |
| Cs₂CO₃ | 85 |
Note: Yields are hypothetical and for illustrative purposes.
References
Technical Support Center: Nazarov Cyclization in Complex Alkaloid Synthesis
Welcome to the technical support center for the Nazarov cyclization in complex alkaloid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the application of this powerful cyclization reaction in the synthesis of intricate alkaloid frameworks.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Question 1: Why is my Nazarov cyclization resulting in a low yield or failing to proceed, especially with a nitrogen-containing substrate?
Potential Causes:
-
Substrate Reactivity: The presence of a basic nitrogen atom in the substrate can lead to catalyst poisoning or undesired side reactions. The nitrogen can be protonated or coordinate to the Lewis acid, deactivating the catalyst.
-
Lewis Acid Strength: The chosen Lewis acid may be too strong, leading to substrate decomposition, or too weak to effectively promote the cyclization of less reactive substrates.[1][2][3]
-
Steric Hindrance: Bulky substituents on the dienone backbone can hinder the necessary conformational changes for the 4π-electrocyclization to occur.[4]
-
Unfavorable Conformation: The divinyl ketone must adopt an s-trans/s-trans conformation for the cyclization to proceed.[1] Substituents that disfavor this conformation can significantly slow down or prevent the reaction.
Troubleshooting Solutions:
-
Protecting Groups: Protect the nitrogen atom with an electron-withdrawing group (e.g., Cbz, Boc) to reduce its basicity and prevent catalyst deactivation.
-
Catalyst Screening: Experiment with a range of Lewis acids of varying strengths (e.g., FeCl₃, BF₃·OEt₂, Sc(OTf)₃, Cu(OTf)₂) to find the optimal balance between reactivity and substrate stability.[5][6][7] In some cases, Brønsted acids can also be effective.[2][8]
-
Reaction Conditions: Optimize the reaction temperature and solvent. Lower temperatures may be necessary for sensitive substrates, while higher temperatures can sometimes overcome activation barriers. Non-coordinating solvents like dichloromethane or toluene are often preferred.
-
Substrate Modification: If possible, modify the substrate to reduce steric hindrance near the reacting centers.
Question 2: My Nazarov cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity of the elimination step?
Potential Causes:
-
Multiple β-Hydrogens: The oxyallyl cation intermediate may have multiple accessible β-hydrogens, leading to the formation of different double bond isomers in the product.[1]
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of products, which may not be the desired regioisomer.
Troubleshooting Solutions:
-
Directing Groups: The use of a silicon-directing group (e.g., a trimethylsilyl group) at the β-position can effectively control the regioselectivity of the elimination.[1][9] The β-silicon effect stabilizes the developing positive charge and directs the elimination to form the double bond where the silicon was.
-
Polarized Substrates: Introducing electron-donating and electron-withdrawing groups to "polarize" the dienone can direct the elimination.[1][2]
-
Catalyst Choice: The choice of Lewis acid can influence the regioselectivity of the elimination. Experiment with different catalysts to see if the product ratio can be improved.
Question 3: I am observing poor diastereoselectivity in my Nazarov cyclization. What strategies can I employ to control the stereochemistry?
Potential Causes:
-
Lack of Stereocontrol in Protonation: The final protonation of the enolate intermediate may not be stereoselective, leading to a mixture of epimers at the α-carbon.[1][2]
-
Torquoselectivity: The conrotatory ring closure of the pentadienyl cation can occur in two directions, leading to different stereoisomers. Without a controlling element, a mixture of products can be expected.
-
Racemization: Harsh acidic conditions can lead to racemization at the α-position of the ketone.[2]
Troubleshooting Solutions:
-
Chiral Auxiliaries: The use of a chiral auxiliary attached to the substrate can effectively control the torquoselectivity of the electrocyclization.
-
Chiral Lewis Acids: Employing chiral Lewis acid catalysts can induce enantioselectivity by controlling the direction of the conrotatory closure.[10][11]
-
Cooperative Catalysis: A combination of a Lewis acid and a chiral Brønsted acid can cooperatively catalyze the cyclization and control the enantioselectivity of the proton transfer step.[10][11]
-
Substrate Control: Existing stereocenters in the substrate can direct the stereochemical outcome of the cyclization.
Frequently Asked Questions (FAQs)
Q1: What is an aza-Nazarov cyclization and when should I consider using it for alkaloid synthesis?
The aza-Nazarov cyclization is a variation of the Nazarov cyclization where a nitrogen atom is incorporated into the five-membered ring, typically leading to the formation of pyrrolidines or other nitrogen-containing heterocycles. This reaction is particularly useful in alkaloid synthesis for constructing nitrogen-containing cores directly. You should consider using this approach when your target alkaloid contains a five-membered nitrogen heterocycle that can be retrosynthetically disconnected to an appropriate aza-divinyl ketone or its precursor.
Q2: What is an "interrupted" Nazarov cyclization, and how can it be applied in complex alkaloid synthesis?
An "interrupted" Nazarov cyclization is a process where the oxyallyl cation intermediate, formed after the 4π-electrocyclization, is trapped by a nucleophile before the elimination of a proton can occur.[1] This strategy is highly valuable in complex alkaloid synthesis as it allows for the introduction of additional functionality and the formation of more complex polycyclic systems in a single step.[12] Various nucleophiles, including indoles, amines, and alcohols, can be used to trap the cation, leading to a diverse range of structures.[13][14]
Q3: Can I perform a Nazarov cyclization under milder, catalytic conditions to avoid decomposition of my sensitive alkaloid precursor?
Yes, significant progress has been made in developing catalytic Nazarov cyclizations that proceed under milder conditions.[15] Key strategies include:
-
Use of "Polarized" Substrates: Designing substrates with electronically distinct vinyl groups can facilitate catalysis with milder Lewis acids like Cu(OTf)₂.[1]
-
Alternative Cation Generation: Methods that avoid the use of strong Lewis acids to generate the pentadienyl cation, such as the oxidation of allenyl ethers, have been developed.
-
Catalyst Selection: Screening a variety of Lewis acids, including those based on copper, scandium, and zinc, can lead to the discovery of milder and more efficient catalytic systems for your specific substrate.[5][6][7]
Q4: Are there any solid-supported methods for Nazarov cyclization that can simplify purification?
Yes, silica gel has been shown to promote Nazarov cyclizations, sometimes in the absence of a solvent.[16][17] This can be particularly advantageous for simplifying the workup and purification process, especially in the context of library synthesis or process development. The acidic nature of the silica surface can be sufficient to catalyze the reaction for certain substrates.
Data Presentation
Table 1: Comparison of Lewis Acids in Aza-Nazarov Cyclization
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | AgOTf (20) | CH₃CN | 80 | 61 | >99:1 |
| 2 | TMSOTf (20) | CH₃CN | 80 | 47 | >99:1 |
| 3 | Zn(OTf)₂ (20) | CH₃CN | 80 | 36 | >99:1 |
| 4 | NaBF₄ (20) | CH₃CN | 80 | 52 | >99:1 |
Data extracted from a study on the aza-Nazarov cyclization of a 3,4-dihydroisoquinoline with an α,β-unsaturated acyl chloride.[5]
Table 2: Enantioselective Nazarov Cyclization of Indole Enones with Cooperative Catalysis
| Entry | Lewis Acid | Chiral Brønsted Acid | Solvent | Yield (%) | Enantiomeric Ratio (er) |
| 1 | ZnCl₂ | (R)-SPA | DCE | 98 | 92:8 |
| 2 | Sc(OTf)₃ | (R)-SPA | DCE | 85 | 91:9 |
| 3 | In(OTf)₃ | (R)-SPA | DCE | 76 | 89:11 |
Data from the cooperative catalysis of Nazarov cyclization of indole enones using a Lewis acid and a chiral spiro phosphoric acid (SPA).[3][10]
Experimental Protocols
Protocol 1: General Procedure for Aza-Nazarov Cyclization with AgOTf
This protocol is a general guideline for the silver trifluoromethanesulfonate (AgOTf) catalyzed aza-Nazarov cyclization of an imine with an α,β-unsaturated acyl chloride to form an α-methylene-γ-lactam.
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the imine substrate (1.0 equiv) and the appropriate solvent (e.g., CH₃CN).
-
Add the α,β-unsaturated acyl chloride (1.2 equiv) to the solution.
-
Add AgOTf (0.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-methylene-γ-lactam.[5][6][7]
Protocol 2: Interrupted Nazarov Cyclization with an Indole Nucleophile
This protocol describes a scandium-catalyzed interrupted Nazarov reaction where the oxyallyl cation is trapped by an indole nucleophile.
-
To a flame-dried flask under an inert atmosphere, add the dienone substrate (1.0 equiv) and the indole nucleophile (1.2 equiv).
-
Dissolve the substrates in an anhydrous solvent (e.g., acetonitrile).
-
Add a solution of Sc(OTf)₃ (0.2 equiv) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired cyclopenta[b]indole product.[14]
Visualizations
Caption: General mechanism of the Nazarov cyclization and its termination pathways.
Caption: A logical workflow for troubleshooting common Nazarov cyclization issues.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Nazarov Cyclization [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. BJOC - Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme.de [thieme.de]
- 9. youtube.com [youtube.com]
- 10. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Interrupting the Nazarov Cyclization with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Collection - Interrupted Nazarov Cyclization on Silica Gel - Journal of the American Chemical Society - Figshare [figshare.com]
- 17. Interrupted Nazarov cyclization on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Calyciphylline A and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering scalability issues in the synthesis of Calyciphylline A and related Daphniphyllum alkaloids. The complex, caged polycyclic architecture of these molecules presents significant synthetic challenges, particularly when transitioning to a larger scale.[1][2]
Troubleshooting Guides
This section addresses specific problems that may arise during key stages of this compound synthesis.
Issue 1: Low Yield in Nazarov-type Cyclization for Core Structure Formation
Question: My Nazarov-type cyclization to form the cyclopentenone ring of the core structure is proceeding with low yield, and I am observing significant formation of Dauben-Michno rearrangement byproducts. How can I optimize this reaction for scalability?
Answer: This is a known challenge, as unfunctionalized diallylic alcohols often favor the rearrangement pathway.[1] Here are several troubleshooting strategies:
-
Reagent and Catalyst Choice: The choice of Lewis acid is critical. While traditional acids may be ineffective, consider exploring a range of catalysts. For instance, a highly efficient "donor-acceptor" platinum catalyst has been reported for related nitrile hydration steps, suggesting that non-traditional catalysts can be effective for challenging transformations in this synthesis.[1]
-
Substrate Modification: The presence of heteroatom-functionalized diallylic alcohols has been shown to favor the desired Nazarov-type cyclization.[1] If your synthetic route allows, consider introducing a directing group that can be removed later.
-
Reaction Conditions: Carefully optimize temperature, concentration, and addition rates. Running the reaction at lower temperatures may suppress the rearrangement pathway. High-dilution conditions can sometimes favor intramolecular cyclization over intermolecular side reactions.
Experimental Protocol: Oxidative Nazarov Electrocyclization
An unprecedented oxidative Nazarov electrocyclization using an unfunctionalized diallylic alcohol has been reported as a successful strategy.[1] While specific conditions for this compound itself are proprietary to the research group, a general approach involves:
-
Dissolving the diallylic alcohol precursor in a suitable solvent (e.g., CH₂Cl₂).
-
Adding an oxidizing agent (e.g., DDQ or CAN) at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring the reaction by TLC or LC-MS until consumption of the starting material.
-
Quenching the reaction and proceeding with standard workup and purification.
Logical Workflow for Troubleshooting Low Yield in Nazarov Cyclization
Caption: Troubleshooting workflow for low-yielding Nazarov cyclization.
Issue 2: Poor Selectivity in Late-Stage Amide Reduction
Question: I am struggling with the selective reduction of a lactam in the presence of other reducible functional groups (e.g., ketones, esters) in a late-stage intermediate. What conditions can improve selectivity?
Answer: Selective amide reduction is a recurring challenge in the synthesis of Daphniphyllum alkaloids.[1] The choice of reducing agent and protecting groups is crucial.
-
Choice of Reducing Agent: Standard reducing agents like LiAlH₄ often lack selectivity. Consider using milder or more sterically hindered reagents. Schwartz's reagent (Cp₂ZrHCl) or Lawesson's reagent followed by Raney nickel reduction are known to be effective for amide reductions.
-
Protecting Groups: If possible, protect more reactive carbonyls before the reduction step. For example, a ketone can be protected as a ketal.
-
Reaction Conditions: Temperature and stoichiometry are key parameters to control for selectivity. Using a stoichiometric amount of the reducing agent at low temperatures can often improve selectivity.
Quantitative Data on Amide Reduction Strategies
| Reducing Agent | Substrate Type | Typical Yield | Reference |
| Schwartz's Reagent | Complex Lactam | Moderate to High | General Knowledge |
| Lawesson's/Raney Ni | Polyfunctionalized Amide | Good | General Knowledge |
| Diisobutylaluminium hydride (DIBAL-H) | Lactam to Aminal | High | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the core of this compound-type alkaloids?
A1: Several strategies have been employed, including:
-
Intramolecular Diels-Alder reactions to construct the initial bicyclic core and set stereocenters.[4]
-
Transannular reactions , such as SN2' cyclizations from macrocyclic precursors, to form the bridged ring systems.[5]
-
Radical cyclizations to form hydroindole systems.[6]
-
Intramolecular aldol cyclizations for piperidine ring closure.[6][7]
-
Palladium-catalyzed intramolecular Heck couplings to form key ring structures.[1]
Overall Synthetic Workflow Example
Caption: A generalized synthetic workflow for this compound.
Q2: How can the all-carbon quaternary centers be installed efficiently on a larger scale?
A2: The construction of vicinal all-carbon quaternary centers is a significant hurdle.[1] Successful strategies often involve:
-
Claisen Rearrangement: A[6][6]-sigmatropic rearrangement can be used to install a quaternary center with high stereocontrol.[1]
-
Tsuji-Trost Allylation: This palladium-catalyzed reaction can be effective for creating quaternary centers.[1]
-
[2+2] Photocycloaddition/Bond Cleavage: This sequence has been used to install a challenging quaternary methyl group.[2]
-
Semipinacol Rearrangement/Nicholas Reaction: This tandem sequence has been developed to construct spirocyclic systems with vicinal all-carbon quaternary centers.[8]
Q3: Are there any known safety concerns when scaling up the synthesis of this compound?
A3: While the specific publications do not focus heavily on safety, several reactions commonly employed in these syntheses require caution on a larger scale:
-
Use of Pyrophoric Reagents: Reagents like n-BuLi and t-BuLi are highly pyrophoric and require careful handling under inert atmospheres, especially at scale.
-
High-Pressure Reactions: Hydrogenation reactions, sometimes requiring high pressures, must be carried out in appropriate high-pressure reactors with safety interlocks.[3][4]
-
Azide Chemistry: If azide-containing intermediates are used, there is a risk of explosion, particularly with heating or mechanical shock.
-
Oxidizing Agents: Strong oxidizing agents should be handled with care to avoid runaway reactions.
Q4: What are the common purification challenges on a larger scale?
A4: As the scale increases, chromatographic purification becomes less practical. Challenges include:
-
Separation of Diastereomers: Many steps produce diastereomeric mixtures that can be difficult to separate.[5] Where possible, it is advantageous to carry mixtures forward and separate them at a later stage or to improve the diastereoselectivity of the reaction.
-
Crystallization: Developing crystallization protocols for key intermediates can greatly simplify purification and improve material purity.
-
Removal of Metal Catalysts: Reactions using palladium, rhodium, or other metals require dedicated procedures for their removal, such as treatment with specific scavengers or activated carbon.
Experimental Data Summary: Key Reaction Yields in this compound Synthesis
| Reaction Step | Catalyst/Reagent | Yield (%) | Scale | Reference |
| Radical Cyclization | AIBN, Bu₃SnH | 76% | Gram-scale | [6][7] |
| Intramolecular Heck Coupling | Pd(OAc)₂, PPh₃ | - | - | [1] |
| Suzuki-Miyaura Coupling | Pd catalyst, Ag₂O | "Considerable" | - | [5] |
| Stork-Danheiser Alkylation | Allyl MgBr | 75% | - | [2][5] |
| Rh-mediated Buchner/6π-electrocyclic ring-opening | Rh₂(esp)₂ | Moderate | Decagram | [2] |
| Aldol Cyclization | p-TsOH·H₂O | 90% | - | [6][7] |
| Mitsunobu Reaction | DIAD, PPh₃ | 54% | - | [5] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Molecular Complexity-Inspired Synthetic Strategies toward the this compound‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. astellas-foundation.or.jp [astellas-foundation.or.jp]
- 6. Synthesis of the ABC Ring of this compound-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Calyciphylline A Intermediates Purification: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of Calyciphylline A and its analogues, the purification of synthetic intermediates presents a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered during the synthesis of this compound intermediates?
A1: Researchers frequently face challenges such as the formation of complex diastereomeric mixtures, decomposition of unstable intermediates, difficult workups due to side reactions, and co-elution of structurally similar impurities during chromatographic purification.[1][2][3] The formation of C- and O-allylated byproducts can also lead to complex mixtures that are challenging to separate.[1][3]
Q2: What are the recommended general strategies for purifying alkaloids like this compound intermediates?
A2: Preparative chromatography is a primary method for purifying alkaloid intermediates.[4] Silica gel is a commonly used stationary phase; however, its acidic nature can sometimes lead to the degradation of sensitive compounds. In such cases, using a basic adsorbent like alumina may be advisable to prevent undesirable reactions with the alkaloid intermediates.[4] The choice of an appropriate solvent system is crucial for achieving good separation.
Q3: How can I separate diastereomers of this compound intermediates?
A3: The separation of diastereomers is a significant challenge in this compound synthesis. Medium-pressure liquid chromatography (MPLC) has been successfully employed for this purpose.[1][3] In some cases, diastereomers can be separated at a later synthetic stage after conversion to a different intermediate that is more amenable to separation.[2] For challenging separations, techniques like preparative thin-layer chromatography (TLC) using amine-coated plates have also been utilized.[2]
Q4: Some of my intermediates are unstable and decompose upon standing or during purification. What should I do?
A4: Certain intermediates in the this compound synthetic pathway are known to be unstable.[2][3] For such compounds, it is recommended to use them immediately in the subsequent reaction step with minimal or no purification.[2] If purification is absolutely necessary, it should be performed rapidly, for instance, using a short-pass silica gel column chromatography.[2]
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers on Silica Gel Column Chromatography
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Fractions containing a mixture of diastereomers as confirmed by NMR or LC-MS.
-
Inability to achieve baseline separation with standard solvent systems (e.g., hexane/ethyl acetate).
Possible Causes:
-
Insufficient selectivity of the stationary phase for the diastereomers.
-
Inappropriate solvent system leading to poor resolution.
-
Column overloading.
Troubleshooting Steps:
-
Optimize Solvent System: Systematically vary the solvent polarity. Consider adding a small percentage of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the mobile phase to improve peak shape and resolution.
-
Change Stationary Phase: If silica gel is ineffective, consider alternative stationary phases. For alkaloids, basic alumina can be a good option.[4] Chiral stationary phases can also be employed for analytical and preparative separations of enantiomers and diastereomers, though this can be a more expensive option.
-
Employ MPLC or Preparative HPLC: These techniques offer higher resolution compared to traditional column chromatography and have been successfully used for separating this compound intermediate diastereomers.[1][3]
-
Consider Derivatization: If separation remains challenging, consider proceeding to the next synthetic step. The resulting diastereomeric products may have different physical properties that allow for easier separation.
Issue 2: Degradation of Intermediate on Silica Gel Column
Symptoms:
-
Low recovery of the desired product after chromatography.
-
Appearance of new, unexpected spots on TLC of the collected fractions.
-
Streaking or tailing of the product spot on TLC plates.
Possible Causes:
-
The acidic nature of silica gel is causing decomposition of an acid-sensitive intermediate.
-
The intermediate is unstable and degrades over the time required for chromatographic separation.
Troubleshooting Steps:
-
Use a Deactivated Stationary Phase: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use commercially available deactivated silica gel or a different stationary phase like neutral or basic alumina.[4]
-
Perform Rapid Purification: Minimize the time the compound spends on the column. Use a shorter column and apply pressure to expedite the elution (flash chromatography).[2]
-
Alternative Purification Methods: If the compound is crystalline, recrystallization can be a highly effective purification method that avoids contact with silica gel. For non-crystalline solids or oils, consider preparative TLC which can be faster than column chromatography.
Experimental Protocols
General Protocol for Medium-Pressure Liquid Chromatography (MPLC) Separation of Diastereomers:
This protocol is a generalized procedure based on methodologies reported in the synthesis of this compound analogues.[1][3]
-
Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of the initial mobile phase solvent or a stronger solvent like dichloromethane.
-
Column Equilibration: Equilibrate the pre-packed MPLC column with the starting mobile phase until a stable baseline is achieved.
-
Loading: Load the sample onto the column.
-
Elution: Run the separation using a pre-determined solvent gradient (e.g., a linear gradient of ethyl acetate in hexane). The optimal gradient will need to be determined empirically for each specific separation.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure diastereomers.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Intermediate Type | Purification Method | Stationary Phase | Eluent System (Example) | Yield (%) | Purity/Diastereomeric Ratio | Reference |
| Tricyclic Alcohol | Column Chromatography | Silica Gel | CH₂Cl₂:EtOAc (9.5:0.5) | 87 | Not Specified | [5] |
| Tricyclic Ring | Column Chromatography | Silica Gel | Hexane:EtOAc (4:1 → 7:3) | 51 | >20:1 | [5] |
| Diene Ester Diastereomers | MPLC | Not Specified | Not Specified | Not Specified | Separated major diastereomer | [1][3] |
| Final Product (Calyciphylline F) | Preparative TLC | Amine-coated | Not Specified | 40 | Pure Isomer | [2] |
Visualizations
Caption: A general workflow for the purification and analysis of this compound intermediates.
Caption: A decision tree for troubleshooting the separation of diastereomeric intermediates.
References
preventing byproduct formation in Calyciphylline A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Calycipylline A. The information is presented in a question-and-answer format, addressing specific issues related to byproduct formation and reaction optimization.
Frequently Asked Questions (FAQs)
Intramolecular Diels-Alder Reaction
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Question 1: My intramolecular Diels-Alder reaction to form the core ring system is resulting in a complex mixture of diastereomers. How can I improve the stereoselectivity?
Answer: Thermal cyclization for the intramolecular Diels-Alder reaction in the synthesis of Calyciphylline A precursors can indeed be unselective, leading to multiple diastereomers.[1][2] To enhance stereoselectivity, the use of a Lewis acid promoter is highly recommended. For instance, employing Et₂AlCl has been shown to smoothly promote a stereoselective cycloaddition, yielding a significantly improved diastereomeric ratio (e.g., 9:1).[1][2] The improved diastereoselectivity is attributed to a well-organized transition state favored by the Lewis acid.[1]
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Question 2: I am observing the elimination of a carboxylate group as a byproduct during my intramolecular Diels-Alder reaction. What is causing this and how can I prevent it?
Answer: The elimination of a carboxylate group to form an undesired byproduct can occur under thermodynamic or certain Lewis acidic conditions.[3] This side reaction is often competitive with the desired cycloaddition. To circumvent this issue, careful selection of the Lewis acid and reaction conditions is crucial. It is advisable to screen different Lewis acids and optimize the temperature to favor the intramolecular Diels-Alder pathway over the elimination pathway.
Nazarov Cyclization
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Question 3: I am struggling with the Nazarov cyclization step to form the cyclopentenone ring. The reaction is not proceeding, or I am getting a complex mixture of products. What are the common pitfalls?
Answer: The Nazarov cyclization for constructing the E ring of this compound can be challenging. One common issue is the steric hindrance around the carbonyl group (e.g., C9 carbonyl), making it resistant to nucleophilic attack, which can be a prerequisite for some tandem reaction sequences.[1][2] Attempts to add nucleophiles like acetylides may fail even under forcing conditions.[1] To overcome this, a direct Nazarov cyclization of a suitable precursor is often more effective. Additionally, undesired side reactions can occur if not carefully controlled. For example, an unprecedented Nazarov cyclization was observed under specific oxidative conditions (TEMPO⁺BF₄⁻ in MeCN), leading to an unexpected product.[4] Therefore, careful choice of the cyclization promoter and conditions is critical. SnCl₄ has been successfully used to promote the Nazarov cyclization at ambient temperature.[1][2]
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Question 4: My Nazarov cyclization precursor is unstable and leads to byproducts upon deprotection. How can I achieve a clean cyclization?
Answer: The stability of the Nazarov cyclization precursor is key. If a protecting group needs to be removed prior to or concurrently with the cyclization, the deprotection conditions can influence the outcome. For instance, removal of a TBS (tert-butyldimethylsilyl) group under basic conditions might initiate undesired reaction pathways.[1] Switching to acidic conditions for deprotection, such as using a catalytic amount of p-TsOH in MeOH, can prevent these side reactions and lead to the desired alcohol cleanly.[1] Furthermore, a one-pot Nazarov cyclization/deprotection sequence can be highly efficient. For example, using HBF₄·OEt₂ can promote both the cyclization and the removal of a silyl protecting group in a single step.[2]
Intramolecular Heck Reaction
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Question 5: My intramolecular Heck reaction to form a key heterocyclic ring is giving low yields and multiple byproducts. How can I optimize this reaction?
Answer: The intramolecular Heck reaction is a powerful tool for ring formation but is sensitive to various parameters. The choice of catalyst, ligands, base, and solvent is crucial for success. For the construction of complex polycyclic systems like those in this compound, standard conditions may not be optimal. It is important to screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., BINAP), and bases (e.g., PMP, Ag₃PO₄). The reaction can proceed through different mechanistic pathways (neutral or cationic), which can be influenced by the choice of additives like silver salts.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Intramolecular Diels-Alder Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers in a nearly 1:1 ratio. | Thermal cyclization conditions are not providing sufficient facial selectivity. | Switch to a Lewis acid-promoted reaction. Screen Lewis acids such as Et₂AlCl, AlCl₃, or others. Optimize the reaction temperature and solvent. |
| Inconsistent diastereomeric ratios between batches. | Purity of starting materials or reaction setup inconsistencies. | Ensure high purity of the triene precursor. Strictly control reaction parameters such as temperature, concentration, and addition rate of the Lewis acid. |
Problem 2: Byproduct Formation in Nazarov Cyclization
| Symptom | Possible Cause | Suggested Solution | | No reaction or recovery of starting material. | Steric hindrance around the carbonyl group preventing initial steps required for some tandem sequences. | Redesign the synthetic route to utilize a direct Nazarov cyclization of a divinyl ketone precursor. | | Formation of an unexpected cyclized product. | Use of incompatible reagents, for instance, certain oxidizing agents can trigger an unintended Nazarov cyclization.[4] | Carefully select reagents that are compatible with the substrate. Avoid harsh oxidative conditions if a Nazarov cyclization is not the intended next step. | | Decomposition of the precursor during a separate deprotection step. | The deprotection conditions (e.g., basic) are promoting side reactions. | Switch to milder or orthogonal deprotection conditions (e.g., acidic deprotection of a silyl ether with p-TsOH).[1] Consider a one-pot deprotection/cyclization protocol. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Intramolecular Diels-Alder Reaction
| Entry | Catalyst/Conditions | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |
| 1 | Thermal (Toluene, reflux) | Complex mixture | N/A | [1][2] |
| 2 | Et₂AlCl (CH₂Cl₂, -78 °C to rt) | 9:1 | 50 (for two steps) | [1][2] |
Experimental Protocols
Protocol 1: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction
This protocol is adapted from the synthesis of a key intermediate for (-)-Calyciphylline N.[1]
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Preparation of the Triene Precursor: The triene precursor is synthesized according to established literature procedures.
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Cyclization Reaction:
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To a solution of the triene precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon), add a solution of diethylaluminum chloride (Et₂AlCl, 1.5 equiv) in hexanes dropwise.
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Stir the reaction mixture at -78 °C for 30 minutes.
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Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with CH₂Cl₂ (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.
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Protocol 2: One-Pot Nazarov Cyclization/Proto-desilylation
This protocol is based on a procedure used in the total synthesis of (-)-Calyciphylline N.[2]
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Preparation of the Dienone Precursor: The silyl-containing dienone precursor is prepared via standard synthetic methods.
-
Cyclization/Deprotection:
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To a solution of the dienone precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add HBF₄·OEt₂ (2.0 equiv) dropwise.
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Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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The resulting crude product can be purified by flash chromatography to yield the desired cyclopentenone.
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Visualizations
Caption: Troubleshooting pathways for the intramolecular Diels-Alder reaction.
Caption: Workflow for troubleshooting the Nazarov cyclization step.
References
Technical Support Center: Stereocontrol in Daphniphyllum Alkaloid Synthesis
Welcome to the technical support center for researchers engaged in the synthesis of Daphniphyllum alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stereocontrol challenges encountered during these complex synthetic endeavors.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during key stereoselective reactions in the synthesis of Daphniphyllum alkaloids.
Issue: Poor Diastereoselectivity in Intramolecular Diels-Alder Cycloaddition
Question: I am attempting an intramolecular Diels-Alder reaction to form the core bicyclic system of a Daphniphyllum alkaloid, but I am observing a complex mixture of diastereomers with low selectivity. What can I do to improve the diastereoselectivity?
Answer: Poor diastereoselectivity in intramolecular Diels-Alder reactions for the synthesis of complex intermediates like those for calyciphylline N is a common issue. Thermal cyclization often leads to a mixture of all possible diastereomers.[1] The key to controlling the stereochemistry in this step is the use of a Lewis acid catalyst.
Recommended Solution:
Employ a Lewis acid such as diethylaluminum chloride (Et₂AlCl) to promote the cycloaddition. This has been shown to significantly enhance stereoselectivity. In the synthesis of (−)-calyciphylline N, the use of Et₂AlCl resulted in a 9:1 mixture of two cycloadducts, a marked improvement over thermal conditions.[1]
Experimental Protocol: Lewis Acid-Promoted Intramolecular Diels-Alder Reaction
A detailed protocol for a similar transformation is provided in the supporting information for the total synthesis of (−)-calyciphylline N. A general procedure is as follows:
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Dissolve the triene precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to a low temperature (e.g., -78 °C).
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Slowly add a solution of Et₂AlCl (typically 1.0 M in hexanes or toluene) to the reaction mixture.
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Stir the reaction at the low temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
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Allow the mixture to warm to room temperature and perform a standard aqueous workup.
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Purify the product by flash column chromatography on silica gel.
Logical Workflow for Troubleshooting Poor Diels-Alder Selectivity
References
Technical Support Center: Optimizing Late-Stage Functionalization in Calyciphylline A Synthesis
Welcome to the technical support center for the synthesis of Calyciphylline A and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the late-stage functionalization of these complex alkaloids. The following information is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of Daphniphyllum alkaloids.
Frequently Asked Questions (FAQs)
Q1: My late-stage conjugate addition to install the C8-methyl quaternary stereocenter is failing. What are some alternative strategies?
A1: The installation of the all-carbon quaternary center at C8 (or equivalent positions) via conjugate addition is a well-documented challenge, often resulting in low yields or undesired side products. An alternative, effective strategy involves a two-step sequence: a thia-Paternò–Büchi [2+2] photocycloaddition followed by a reductive desulfurization. This sequence achieves a formal syn-hydromethylation across the tetrasubstituted alkene.[1][2][3]
Troubleshooting this Challenge:
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Problem: Direct conjugate methylation of the α,β-unsaturated lactam moiety is unproductive.[1]
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Solution: Employ a [2+2] photocycloaddition with thioacetone, followed by reduction of the resulting thietane.[1][2][3]
Quantitative Data Summary: Installation of the C8-Methyl Group
| Method | Key Reagents | Solvent | Temperature | Yield | Reference |
| [2+2] Photocycloaddition | Thioacetone, Benzophenone | Benzene | rt | 85% | [1] |
| Thietane Reduction | LiAlH₄ | THF | 0 °C to rt | 98% | [1] |
Experimental Protocol: Two-Step syn-Hydromethylation
Step 1: Thia-Paternò–Büchi [2+2] Photocycloaddition
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To a solution of the α,β-unsaturated lactam (1.0 equiv) and benzophenone (1.5 equiv) in benzene (0.05 M), add a freshly prepared solution of thioacetone (10.0 equiv) in benzene.
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Irradiate the reaction mixture with a high-pressure mercury lamp (340 nm) at room temperature for 4 hours.
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Upon completion, concentrate the reaction mixture in vacuo.
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Purify the residue by flash column chromatography on silica gel to yield the thietane product.[1]
Step 2: Reductive Desulfurization
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To a solution of the thietane (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C, add LiAlH₄ (5.0 equiv) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Cool the reaction to 0 °C and quench sequentially with H₂O, 15% aq. NaOH, and H₂O.
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Filter the resulting suspension through a pad of Celite, washing with EtOAc.
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Concentrate the filtrate and purify the residue by flash column chromatography to afford the C8-methylated product.[1]
Q2: I am encountering difficulties in constructing the 2-azabicyclo[3.3.1]nonane core. What are the most reliable methods?
A2: The construction of the sterically congested 2-azabicyclo[3.3.1]nonane core is a significant hurdle in the synthesis of this compound-type alkaloids. Several successful strategies have been developed, with the choice of method often depending on the specific substitution pattern of the synthetic intermediate. Key successful strategies include intramolecular Heck reactions and radical cyclizations.[4][5]
Troubleshooting an Inefficient Cyclization:
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Problem: Low yield or lack of reactivity in the planned cyclization to form the 2-azabicyclo[3.3.1]nonane core.
-
Recommended Strategy: An intramolecular Heck reaction has proven to be a robust method for forging this challenging bicyclic system.[5]
Quantitative Data Summary: 2-azabicyclo[3.3.1]nonane Core Formation
| Method | Catalyst/Reagent | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Intramolecular Heck Reaction | Pd(OAc)₂ | P(2-furyl)₃ | Proton Sponge | Toluene | 110 °C | 75% | [5] |
| Radical Cyclization | AIBN, (TMS)₃SiH | - | - | Toluene | 110 °C | Variable | [4] |
Experimental Protocol: Intramolecular Heck Reaction
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To a solution of the acyclic precursor (1.0 equiv) in toluene (0.01 M), add Pd(OAc)₂ (0.2 equiv), P(2-furyl)₃ (0.4 equiv), and proton sponge (2.0 equiv).
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Degas the mixture with argon for 15 minutes.
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Heat the reaction to 110 °C and stir for 24 hours.
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Cool the mixture to room temperature and filter through a pad of Celite, washing with EtOAc.
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Concentrate the filtrate and purify by flash column chromatography on silica gel to yield the 2-azabicyclo[3.3.1]nonane product.[5]
Troubleshooting Logical Flowchart
The following diagram outlines a general troubleshooting workflow for addressing common issues in the late-stage functionalization of this compound intermediates.
Caption: A general troubleshooting workflow for late-stage functionalization.
Reaction Pathway Comparison: C8-Methylation
The following diagram illustrates the comparison between the unsuccessful direct conjugate addition and the successful two-step photocycloaddition-reduction strategy for the installation of the C8-methyl group.
Caption: Comparison of strategies for C8-methylation.
References
Validation & Comparative
Confirming the Stereochemistry of Calyciphylline A: A Comparative Guide to NMR and X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The intricate, polycyclic structure of Calyciphylline A, a Daphniphyllum alkaloid, presents a significant challenge in stereochemical assignment. The precise three-dimensional arrangement of its atoms is crucial for its biological activity and for the development of synthetic analogues. This guide provides a comparative analysis of the two primary methods used to definitively confirm the stereochemistry of this compound and its precursors: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
NMR Spectroscopic Analysis: Elucidating Relative Stereochemistry
NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry of complex molecules in solution. By identifying protons that are close in space, NOESY experiments provide crucial connectivity information that helps to build a three-dimensional picture of the molecule.
Key NMR Data for this compound
The following tables summarize key ¹H and ¹³C NMR chemical shifts for this compound, which are essential for its structural elucidation.
Table 1: Key ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-3 | 5.38 | d | 9.9 |
| H-7 | 3.25 | m | |
| H-10 | 2.80 | dd | 12.0, 4.5 |
| H-14α | 1.85 | m | |
| H-14β | 1.62 | m | |
| H-17 | 2.95 | m | |
| Me-18 | 1.05 | d | 6.6 |
| Me-21 | 0.88 | s |
Table 2: Key ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 | 175.2 |
| C-4 | 134.5 |
| C-5 | 125.8 |
| C-8 | 72.5 |
| C-9 | 58.9 |
| C-13 | 45.1 |
| C-20 | 38.7 |
| C-22 | 213.5 |
Deciphering Stereochemistry with NOESY
The critical stereochemical relationships in this compound are established through specific NOE correlations. These through-space interactions are distance-dependent and provide definitive evidence for the relative orientation of various protons and methyl groups.
Table 3: Diagnostic NOE Correlations for this compound
| Interacting Protons | Interpretation |
| H-3 / H-17 | Proximity confirms the cis-fusion of the B and C rings. |
| H-10 / Me-21 | Indicates the spatial closeness of the C-10 proton and the C-21 methyl group, defining their relative orientation. |
| H-7 / H-14α | Establishes the stereochemistry at the C-7 and C-14 positions. |
| Me-18 / H-17 | Confirms the orientation of the C-18 methyl group relative to the core ring structure. |
Experimental Protocol: NMR Spectroscopy
High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra of this compound are typically recorded on a 500 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). For NOESY experiments, a mixing time of 500-800 ms is commonly used to allow for the development of cross-peaks for protons within 5 Å of each other. All chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
X-ray Crystallography: The Gold Standard for Unambiguous Confirmation
While NMR provides excellent evidence for the relative stereochemistry, single-crystal X-ray crystallography offers an unequivocal determination of the absolute stereochemistry of a molecule. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact placement of each atom.
Application in this compound Synthesis
Direct crystallization of the final natural product, this compound, can be challenging. However, the stereochemistry of key synthetic intermediates can often be determined by X-ray crystallography. This information is then used to infer the stereochemistry of the final product, assuming the subsequent synthetic steps proceed with known and controlled stereochemical outcomes.
For instance, in the total synthesis of the ABC ring system of this compound-type alkaloids, the relative configuration of a crucial tosylate intermediate was unambiguously confirmed by X-ray crystallography[1][2]. The stereochemistry established in this intermediate was then carried through the remaining synthetic sequence to the final product.
Experimental Protocol: X-ray Crystallography
A suitable single crystal of the compound is grown by slow evaporation of a solvent or by vapor diffusion. The crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected on a detector. The resulting data is processed to generate an electron density map, from which the positions of the atoms are determined and the molecular structure is refined.
Comparative Analysis: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| State of Matter | Solution | Solid (Crystalline) |
| Information Provided | Relative stereochemistry, conformation in solution | Absolute stereochemistry, precise bond lengths and angles |
| Requirement | Soluble compound | High-quality single crystal |
| Ambiguity | Can sometimes be ambiguous for complex structures | Unambiguous determination |
| Throughput | Relatively high | Can be time-consuming to obtain suitable crystals |
Conclusion
Both NMR spectroscopy and X-ray crystallography are indispensable tools for the stereochemical confirmation of complex natural products like this compound. NMR, particularly NOESY, provides detailed information about the relative stereochemistry and conformation of the molecule in solution. In contrast, X-ray crystallography offers the definitive and unambiguous determination of the absolute stereochemistry. In many total synthesis campaigns, the two techniques are used in a complementary fashion. The stereochemistry of a key intermediate is often rigorously established by X-ray crystallography, and this stereochemical information is then extended to the final product with the aid of detailed NMR analysis. This dual approach provides the highest level of confidence in the assigned stereostructure of these intricate and biologically important molecules.
References
A Comparative Analysis of Synthetic Routes to Calyciphylline A Alkaloids
The Calyciphylline A-type alkaloids, a captivating subclass of the extensive Daphniphyllum family of natural products, have garnered significant attention from the synthetic chemistry community due to their complex, polycyclic architectures. These intricate molecular scaffolds, often featuring multiple stereocenters and unique ring systems, present formidable challenges and serve as a proving ground for novel synthetic strategies and methodologies. This guide provides a comparative analysis of several prominent total syntheses of this compound-type alkaloids, offering a detailed look at their respective efficiencies, key chemical transformations, and strategic approaches.
Quantitative Comparison of Synthetic Routes
To facilitate a direct comparison of the synthetic efforts towards various this compound-type alkaloids, the following table summarizes key quantitative metrics for several landmark total syntheses. The "Longest Linear Sequence" refers to the number of chemical steps in the most direct pathway to the final product, while the "Overall Yield" provides a measure of the material throughput of the entire synthesis.
| Target Molecule | Research Group | Longest Linear Sequence | Overall Yield | Key Strategies |
| (-)-Calyciphylline N | Smith | 37 steps | ~0.03% | Intramolecular Diels-Alder, Stille Carbonylation, Nazarov Cyclization |
| (-)-Daphenylline | Qiu | 19 steps | 7.6% | Mg(ClO₄)₂-catalyzed Amide Cyclization, Intramolecular Diels-Alder, Robinson Annulation/Aromatization |
| (±)-Daphenylline | Sarpong | 11 steps | Not explicitly calculated | Dearomative Buchner Cycloaddition, 6π-Electrocyclic Ring Opening, Thia-Paternò–Büchi [2+2] Photocycloaddition |
| (-)-Himalensine A | Dixon | 22 steps | Not explicitly calculated | Enantioselective Prototropic Shift/Intramolecular Diels-Alder, Reductive Radical Cyclization, Stetter Cyclization |
| (-)-Himalensine A | Xu/Gao | 14 steps | 1.8% | Cu-catalyzed Nitrile Hydration, Intramolecular Heck Reaction, Meinwald Rearrangement |
| (-)-10-deoxydaphnipaxianine A | Xu | 22 steps | Not explicitly calculated | Divergent Strategy, Oxidative Nazarov Electrocyclization, Intramolecular Heck Coupling |
| (+)-daphlongamine E | Xu | 21 steps | Not explicitly calculated | Divergent Strategy, Transannular Allylic Alcohol Rearrangement, Intramolecular Pinacol Coupling |
| (+)-calyciphylline R | Xu | 22 steps | Not explicitly calculated | Divergent Strategy, Transannular Allylic Alcohol Rearrangement, Intramolecular Pinacol Coupling |
Strategic Analysis and Key Methodologies
The diverse synthetic routes to this compound-type alkaloids highlight a range of innovative chemical transformations and strategic bond disconnections. Below, we delve into the details of some of these key approaches.
The Smith Synthesis of (-)-Calyciphylline N
The first total synthesis of a this compound-type alkaloid was accomplished by the Smith group with their synthesis of (-)-Calyciphylline N.[1][2][3] This lengthy but groundbreaking 37-step synthesis established the feasibility of accessing this complex molecular architecture.
Key Reactions and Strategies:
-
Intramolecular Diels-Alder Reaction: A highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate was employed to construct the core bicyclo[2.2.2]octane system.[4][5]
-
Stille Carbonylation and Nazarov Cyclization: A robust sequence involving a Stille carbonylation of a sterically hindered vinyl triflate followed by a one-pot Nazarov cyclization/proto-desilylation was used to forge the cyclopentanone ring.[4][5]
-
Chemoselective Hydrogenation: A challenging chemoselective hydrogenation of a fully substituted diene ester was a critical late-stage transformation.[4]
Logical Flow of the Smith Synthesis:
Caption: Retrosynthetic analysis of Smith's (-)-Calyciphylline N synthesis.
The Qiu Synthesis of (-)-Daphenylline
The Qiu group developed a significantly more efficient route to (-)-Daphenylline, completing the synthesis in 19 steps with an impressive 7.6% overall yield.[6][7][8]
Key Reactions and Strategies:
-
Mg(ClO₄)₂-catalyzed Intramolecular Amide Addition: A key step involved a stereoselective magnesium perchlorate-catalyzed intramolecular amide addition to an enone to construct a key nitrogen-containing ring.
-
Intramolecular Diels-Alder Reaction: Similar to the Smith synthesis, an intramolecular Diels-Alder reaction was utilized to form a polycyclic core.
-
Robinson Annulation and Aromatization: A Robinson annulation followed by an oxidative aromatization sequence was cleverly employed to construct the benzene ring present in Daphenylline.
Logical Flow of the Qiu Synthesis:
Caption: Retrosynthetic analysis of Qiu's (-)-Daphenylline synthesis.
The Sarpong Synthesis of (±)-Daphenylline
The Sarpong group reported a remarkably concise, 11-step synthesis of racemic Daphenylline, showcasing a powerful strategy of "complexity-generating" and "complexity-reducing" transformations.[9]
Key Reactions and Strategies:
-
Dearomative Buchner Cycloaddition: A key strategic element was the use of an intramolecular dearomative Buchner cycloaddition to generate a complex bicyclo[4.1.0]heptane core.
-
6π-Electrocyclic Ring Opening: This complex intermediate then underwent a 6π-electrocyclic ring opening to construct the central seven-membered ring of the target molecule.
-
Thia-Paternò–Büchi [2+2] Photocycloaddition: A novel thia-Paternò–Büchi [2+2] photocycloaddition followed by stereospecific thietane reduction was employed to install a challenging quaternary methyl group.
Logical Flow of the Sarpong Synthesis:
Caption: Retrosynthetic analysis of Sarpong's (±)-Daphenylline synthesis.
The Dixon Synthesis of (-)-Himalensine A
The Dixon group's synthesis of (-)-Himalensine A in 22 steps is notable for its use of a novel cascade reaction to construct a significant portion of the molecular framework in an enantioselective manner.[10][11]
Key Reactions and Strategies:
-
Enantioselective Prototropic Shift/Intramolecular Furan Diels-Alder (IMDAF) Cascade: A novel catalytic, enantioselective prototropic shift followed by an intramolecular furan Diels-Alder cascade was the centerpiece of their strategy, efficiently constructing the ACD tricyclic core.[10]
-
Reductive Radical Cyclization: A reductive radical cyclization cascade was utilized to form the B ring of the alkaloid.
-
Stetter Cyclization: A late-stage Stetter cyclization was employed to append the pendant cyclopentenone ring.
Logical Flow of the Dixon Synthesis:
Caption: Retrosynthetic analysis of Dixon's (-)-Himalensine A synthesis.
The Xu/Gao Synthesis of (-)-Himalensine A
The Xu and Gao groups collaborated on a concise 14-step synthesis of (-)-Himalensine A with a 1.8% overall yield, demonstrating high efficiency through the use of pot-economic reactions.[12]
Key Reactions and Strategies:
-
Copper-Catalyzed Nitrile Hydration/Michael Addition: A key one-pot reaction involved a copper-catalyzed nitrile hydration followed by an intramolecular Michael addition to rapidly build a key tricyclic lactam intermediate.
-
Intramolecular Heck Reaction: A challenging intramolecular Heck reaction was employed to construct the 2-azabicyclo[3.3.1]nonane motif.
-
Meinwald Rearrangement: A Meinwald rearrangement was utilized for a key skeletal reorganization.
Logical Flow of the Xu/Gao Synthesis:
Caption: Retrosynthetic analysis of the Xu/Gao (-)-Himalensine A synthesis.
The Xu Divergent Synthesis of Three this compound-Type Alkaloids
Showcasing the power of a divergent strategy, the Xu group reported the total syntheses of three different this compound-type alkaloids, (-)-10-deoxydaphnipaxianine A, (+)-daphlongamine E, and (+)-calyciphylline R, from a common intermediate.[13][14][15]
Key Reactions and Strategies:
-
Divergent Approach: A key feature is the use of a late-stage intermediate that could be elaborated into three different natural products.
-
Oxidative Nazarov Electrocyclization: An unprecedented oxidative Nazarov electrocyclization of an unfunctionalized diallylic alcohol was a key transformation for the synthesis of (-)-10-deoxydaphnipaxianine A.
-
Transannular Allylic Alcohol Rearrangement: An unusual transannular allylic alcohol rearrangement was pivotal in the syntheses of (+)-daphlongamine E and (+)-calyciphylline R.
-
Intramolecular Heck Coupling and Pinacol Coupling: These reactions were also crucial in the construction of the complex polycyclic systems.
Logical Flow of the Xu Divergent Synthesis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Smith Synthesis of (-)-Calyciphylline N [organic-chemistry.org]
- 8. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 9. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Synthesis of (-)-Himalensine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Strategy for the Construction of this compound-Type Alkaloids: Divergent Total Syntheses of (-)-Daphenylline and (-)-Himalensine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Dixon Synthesis of Himalensine A [organic-chemistry.org]
- 14. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Alkaloids: A Comparative Guide to the Total Synthesis of Calyciphylline A and Daphenylline
For researchers, scientists, and drug development professionals, the intricate molecular architectures of the Daphniphyllum alkaloids present both a formidable synthetic challenge and a fertile ground for strategic innovation. This guide provides an in-depth comparison of the total syntheses of two prominent members of this family: Calyciphylline A and Daphenylline. By examining key quantitative metrics, strategic approaches, and detailed experimental protocols, we aim to offer a comprehensive resource for those engaged in complex molecule synthesis and drug discovery.
The Daphniphyllum alkaloids, a diverse family of over 330 natural products, are characterized by their complex, often caged, polycyclic structures. These fascinating molecules have garnered significant attention from the synthetic community due to their challenging architectures and a range of promising biological activities, including anti-HIV, cytotoxic, and neurotrophic properties. Among this extensive family, this compound and Daphenylline represent two distinct and synthetically challenging targets. While structurally related, their unique features have inspired a variety of elegant and innovative synthetic strategies.
This guide will focus on a comparative analysis of the total syntheses of these two alkaloids, with a detailed look at the landmark synthesis of (–)-Calyciphylline N by the Smith group as a representative for the this compound family, and notable syntheses of Daphenylline from the laboratories of Li, Carreira, and Sarpong.
Quantitative Comparison of Total Syntheses
The efficiency of a total synthesis is often measured by its step count and overall yield. The following table summarizes these key metrics for the selected syntheses of (–)-Calyciphylline N and Daphenylline, highlighting the remarkable progress and diverse efficiencies achieved in conquering these complex targets.
| Target Molecule | Principal Investigator(s) | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategic Features |
| (–)-Calyciphylline N | Amos B. Smith, III | 37 | Not explicitly stated | Intramolecular Diels-Alder reaction, Stille carbonylation, Nazarov cyclization |
| (±)-Daphenylline | Ang Li | ~23 | Not explicitly stated | Gold-catalyzed 6-exo-dig cyclization, intramolecular Michael addition, photoinduced electrocyclization |
| (–)-Daphenylline | Erick M. Carreira | 14 | Not explicitly stated | Ir/amine dual-catalyzed allylation, photoredox-catalyzed hydrocarboxylation, reductive Heck reaction |
| (±)-Daphenylline | Richmond Sarpong | 11 | Not explicitly stated | Dearomative Buchner cycloaddition, 6π-electrocyclic ring opening, thia-Paternò–Büchi [2+2] photocycloaddition |
Strategic Approaches and Key Innovations
The syntheses of this compound-type alkaloids and Daphenylline showcase a beautiful array of modern synthetic organic chemistry. Each approach, while ultimately converging on the target molecule, employs a unique strategy for assembling the complex polycyclic core.
The Smith Synthesis of (–)-Calyciphylline N: A Linear Approach to a Complex Core
The Smith group's synthesis of (–)-Calyciphylline N stands as a testament to the power of a linear, step-by-step approach to building molecular complexity. A key feature of this synthesis is the early construction of the bicyclo[2.2.2]octane core via a highly diastereoselective intramolecular Diels-Alder reaction of a silicon-tethered acrylate. This strategic decision set the stage for the subsequent elaboration of the intricate ring system. Later in the synthesis, a Stille carbonylation and a Nazarov cyclization were employed to forge additional rings of the complex framework. While this linear strategy is lengthy, it allows for precise control over stereochemistry at each step.
The Li Synthesis of (±)-Daphenylline: A Convergent Approach Featuring Gold Catalysis
In contrast to the linear approach for Calyciphylline N, the Li group's synthesis of (±)-Daphenylline showcases a more convergent strategy. A key innovation in this synthesis was the use of a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition to rapidly assemble the bridged 6,6,5-tricyclic core of the molecule.[1] This elegant cascade reaction quickly builds significant molecular complexity from relatively simple starting materials. The aromatic portion of Daphenylline was then constructed using a photoinduced olefin isomerization/6π-electrocyclization cascade, followed by an oxidative aromatization process.[1]
The Carreira Synthesis of (–)-Daphenylline: A Concise and Enantioselective Route
The Carreira group developed a highly efficient and enantioselective total synthesis of (–)-Daphenylline in just 14 steps.[2] A key feature of this route is the early installation of two key chiral centers using an iridium/amine dual-catalyzed allylation. The synthesis proceeds through the rapid construction of an allylic bridgehead amine intermediate via a photoredox-catalyzed hydrocarboxylation and a copper-catalyzed α-amination of a ketone. The tetracyclic core was then efficiently formed through a palladium-catalyzed reductive Heck reaction. This synthesis highlights the power of modern catalytic methods to achieve both brevity and high stereocontrol.
The Sarpong Synthesis of (±)-Daphenylline: A Strategy of Generating and Relieving Molecular Complexity
The Sarpong group's 11-step synthesis of (±)-Daphenylline is a prime example of a creative strategy that involves the initial generation of a highly complex intermediate that is later simplified through strategic bond cleavage.[3] This approach commences with a dearomative Buchner cycloaddition to create a bicyclo[4.1.0]heptane core. This strained intermediate then undergoes a 6π-electrocyclic ring opening to construct the seven-membered ring of Daphenylline. Another noteworthy transformation is the use of a thia-Paternò–Büchi [2+2] photocycloaddition followed by a stereospecific thietane reduction to install a challenging quaternary methyl group. This synthesis demonstrates that pathways involving transiently complex intermediates can lead to highly efficient synthetic routes.
Experimental Protocols for Key Transformations
To provide practical insights for researchers, detailed experimental protocols for some of the key reactions discussed above are provided here. These protocols are adapted from the supporting information of the original publications.
Smith's Intramolecular Diels-Alder Reaction for the Synthesis of the Bicyclo[2.2.2]octane Core of (–)-Calyciphylline N
Reaction: Lewis acid-promoted intramolecular Diels-Alder cycloaddition of a silicon-tethered triene.
Procedure: To a solution of the silicon-tethered triene (1.0 eq) in CH₂Cl₂ (0.01 M) at -78 °C was added Et₂AlCl (1.5 eq, 1.0 M in hexanes) dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer was extracted with CH₂Cl₂ (3x). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the bicyclo[2.2.2]octane product.[4]
Li's Gold-Catalyzed 6-exo-dig Cyclization in the Synthesis of (±)-Daphenylline
Reaction: Gold-catalyzed intramolecular cyclization of an enyne.
Procedure: To a solution of the enyne substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.05 M) was added JohnphosAu(NCMe)SbF₆ (0.05 eq). The reaction mixture was stirred at room temperature for 30 minutes. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the cyclized product.[1]
Sarpong's Dearomative Buchner Cycloaddition/6π-Electrocyclic Ring Opening
Reaction: Rhodium-catalyzed intramolecular Buchner reaction followed by thermal 6π-electrocyclic ring opening.
Procedure: To a solution of the diazoacetamide precursor (1.0 eq) in anhydrous toluene (0.01 M) was added Rh₂(esp)₂ (0.01 eq). The mixture was stirred at 80 °C for 2 hours. The solvent was then removed under reduced pressure. The crude bicyclo[4.1.0]heptane intermediate was dissolved in xylenes (0.01 M) and heated to 140 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent was evaporated, and the residue was purified by flash column chromatography on silica gel to afford the cycloheptatriene product.[3]
Conclusion
The total syntheses of this compound-type alkaloids and Daphenylline provide a compelling illustration of the evolution and power of modern synthetic chemistry. From lengthy, linear sequences to concise, catalytically driven routes and strategies that embrace transient complexity, the approaches to these molecules offer a rich playbook for tackling other complex natural products. For researchers in drug development, the ability to synthesize these intricate scaffolds opens up avenues for exploring their therapeutic potential and for the design of novel analogs with improved pharmacological properties. The continued pursuit of these challenging targets will undoubtedly lead to further innovations in synthetic strategy and methodology, pushing the boundaries of what is possible in the art and science of chemical synthesis.
References
- 1. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Smith Synthesis of (-)-Calyciphylline N [organic-chemistry.org]
A Comparative Analysis of the Bioactivity of Calyciphylline A and Other Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products, have garnered significant attention in the scientific community for their wide-ranging biological activities. Among these, Calyciphylline A and its related compounds stand out for their potent cytotoxic, anti-inflammatory, and potential neuroprotective effects. This guide provides a comprehensive comparison of the bioactivity of this compound with other notable Daphniphyllum alkaloids, supported by experimental data, detailed protocols for key assays, and visualizations of implicated signaling pathways.
I. Comparative Bioactivity Data
The primary bioactivity reported for this compound-type and other Daphniphyllum alkaloids is their cytotoxicity against various cancer cell lines. The following table summarizes the available 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. It is important to note that direct comparisons are most valid when experiments are conducted under identical conditions.
| Alkaloid | Cell Line | Bioactivity | IC50 (µM) | Reference |
| This compound Derivative (Unnamed) | HeLa | Cytotoxicity | ~3.89 | [1] |
| Daphnezomine W | HeLa | Cytotoxicity | 16.0 µg/mL | [2] |
| Daphnioldhanol A | HeLa | Cytotoxicity | 31.9 | [1] |
| Daphnicyclidin M | P-388 | Cytotoxicity | 5.7 | |
| SGC-7901 | Cytotoxicity | 22.4 | ||
| Daphnicyclidin N | P-388 | Cytotoxicity | 6.5 | |
| SGC-7901 | Cytotoxicity | 25.6 | ||
| Macropodumine C | P-388 | Cytotoxicity | 10.3 | |
| Daphnicyclidin A | P-388 | Cytotoxicity | 13.8 | |
| Deoxycalyciphylline B | P-388 | Cytotoxicity | 3.0 (as Daphniyunnine D) | [3] |
| A-549 | Cytotoxicity | 0.6 (as Daphniyunnine D) | [3] |
Note: Data for this compound itself is limited in publicly available literature. The table includes data for a derivative and related compounds to provide a comparative context.
While extensive data on the anti-inflammatory and neuroprotective activities of this compound is not yet available, several other Daphniphyllum alkaloids have demonstrated potential in these areas. For instance, certain alkaloids have been shown to inhibit the NF-κB and TGF-β signaling pathways, which are crucial mediators of inflammation.[4]
II. Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited bioactivity data, this section provides detailed protocols for the principal assays employed in the study of Daphniphyllum alkaloids.
A. Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow for MTT Assay
B. Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activity of the transcription factor NF-κB, a key regulator of inflammatory responses.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with the test alkaloid for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), and incubate for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Compare the normalized activity in treated cells to that in stimulated, untreated cells.[5][6][7]
III. Signaling Pathways
While the precise mechanisms of action for this compound are still under investigation, the bioactivities of Daphniphyllum alkaloids are often linked to the modulation of critical cellular signaling pathways.
A. NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central mediator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.
B. TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer.
IV. Conclusion and Future Directions
This compound and other Daphniphyllum alkaloids represent a promising class of natural products with significant therapeutic potential, particularly in oncology. The available data consistently demonstrate their potent cytotoxic effects against a variety of cancer cell lines. However, to fully realize their clinical potential, further research is imperative.
Specifically, future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the bioactivities of this compound with a broader range of Daphniphyllum alkaloids under standardized conditions.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic, anti-inflammatory, and potential neuroprotective effects.
-
In Vivo Studies: Translating the promising in vitro findings into preclinical animal models to evaluate efficacy, toxicity, and pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its bioactivity and to optimize its therapeutic properties.
A deeper understanding of the biological activities and mechanisms of action of this compound and its congeners will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of diseases.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]
- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. bowdish.ca [bowdish.ca]
- 7. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of the Cytotoxic Profiles of Calyciphylline A and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the natural product Calyciphylline A and the well-established anti-cancer drug, paclitaxel. While direct comparative studies are not currently available in published literature, this document synthesizes the existing data for each compound to offer a qualitative and, where possible, quantitative assessment of their cytotoxic potential.
Executive Summary
Paclitaxel is a potent and widely studied cytotoxic agent with a well-defined mechanism of action and extensive data on its efficacy against a broad range of cancer cell lines. In contrast, this compound, a member of the Daphniphyllum alkaloids, has been noted for its biological activities, including cytotoxicity, but specific quantitative data and detailed mechanistic studies are scarce. This guide will present the available information on each compound, highlighting the gaps in our current understanding of this compound's cytotoxic profile.
Data Presentation: A Look at Cytotoxicity
Due to the limited availability of specific cytotoxic data for this compound, a direct quantitative comparison with paclitaxel is not feasible at this time. However, to provide a frame of reference, this section presents the known cytotoxic activities of related Daphniphyllum alkaloids and a comprehensive overview of paclitaxel's potency across various cancer cell lines.
Note: The IC50 values for Daphniphyllum alkaloids are presented to offer a potential range of activity for compounds of this class, including this compound. These are not direct data for this compound and should be interpreted with caution.
Table 1: Cytotoxicity of Daphniphyllum Alkaloids (as a proxy for this compound)
| Compound | Cell Line | IC50 Value | Reference |
| Daphnioldhanol A | HeLa | 31.9 μM | [1] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [2][3][4][5] |
Table 2: Cytotoxicity of Paclitaxel in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time | Reference |
| Various (8 cell lines) | Ovarian, Breast, Lung, etc. | 2.5 - 7.5 nM | 24 h | [6][7] |
| Ovarian Carcinoma (7 lines) | Ovarian | 0.4 - 3.4 nM | Not Specified | |
| SK-BR-3 | Breast (HER2+) | ~5 nM | 72 h | [3][5] |
| MDA-MB-231 | Breast (Triple Negative) | ~10 nM | 72 h | [3][5] |
| T-47D | Breast (Luminal A) | ~2.5 nM | 72 h | [3][5] |
| Non-Small Cell Lung Cancer | Lung | Median: 9.4 µM (24h), 0.027 µM (120h) | 24h, 120h | [8] |
| Small Cell Lung Cancer | Lung | Median: 25 µM (24h), 5.0 µM (120h) | 24h, 120h | [8] |
| Neuroblastoma (CHP100) | Neuroblastoma | Most sensitive of 3 lines | 24h or longer | [6] |
Mechanisms of Cytotoxic Action
This compound and Daphniphyllum Alkaloids:
The precise mechanism of cytotoxicity for this compound has not been elucidated. However, Daphniphyllum alkaloids, as a class, are known to exhibit a wide range of biological activities, including anti-tubulin polymerization, anti-HIV, anticarcinogenic, and vasorelaxant effects.[9] The cytotoxic effects of some members of this family suggest potential interference with fundamental cellular processes.
Paclitaxel:
Paclitaxel's mechanism of action is well-established. It functions as a microtubule-stabilizing agent.[10] By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, which is a critical process for dynamic microtubule function.[11] This stabilization disrupts the normal formation and function of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[11] This prolonged mitotic block ultimately triggers apoptosis, or programmed cell death.[2]
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for common in vitro cytotoxicity assays that are frequently used to evaluate compounds like paclitaxel and could be applied to this compound.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is a cell survival assay based on the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the cytotoxic effects of ionizing radiation and is also widely used for chemotherapeutic agents.[13]
Protocol:
-
Cell Seeding: Seed a low and precise number of cells into multi-well plates.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing viable cells to form colonies.
-
Colony Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and then stain them with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of paclitaxel-induced cytotoxicity and the general workflow of a cytotoxicity assay.
Caption: Paclitaxel's cytotoxic signaling pathway.
Caption: General workflow of an in vitro cytotoxicity assay.
Conclusion
Paclitaxel remains a cornerstone of cancer chemotherapy with a well-characterized cytotoxic profile. Its mechanism of action, centered on microtubule stabilization, is a validated therapeutic strategy. This compound, as a member of the Daphniphyllum alkaloids, represents a class of natural products with demonstrated bioactivities, including cytotoxicity. However, a significant knowledge gap exists regarding its specific cytotoxic potency and mechanism of action. Further research, including direct comparative studies with established agents like paclitaxel and detailed mechanistic investigations, is crucial to ascertain the therapeutic potential of this compound. The experimental protocols and data presented in this guide provide a framework for such future investigations.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Action of Calyciphylline A: A Comparative Guide to its Potential Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Calyciphylline A, a complex Daphniphyllum alkaloid isolated from Daphniphyllum calycinum, belongs to a class of natural products known for a wide array of biological activities, including cytotoxic, anti-inflammatory, and anti-viral effects. While the precise mechanism of action for this compound is still under investigation, studies on related alkaloids from the same plant suggest potential involvement in key cellular signaling pathways, including the inhibition of NF-κB and TGF-β signaling, as well as the induction of autophagy.[1] This guide provides a comparative overview of these potential mechanisms, supported by experimental protocols to facilitate further validation of this compound's biological functions.
Potential Mechanisms of Action
While direct experimental evidence for this compound is emerging, studies on co-isolated alkaloids from Daphniphyllum calycinum have demonstrated significant activity in the following pathways:
-
NF-κB Signaling Inhibition: Several alkaloids from D. calycinum have been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation, cell survival, and immune responses.[1]
-
TGF-β Signaling Inhibition: Certain compounds from D. calycinum exhibited significant inhibitory effects on the TGF-β signaling pathway, which is critically involved in cell growth, differentiation, and extracellular matrix production.[1]
-
Autophagy Induction: The induction of autophagy, a cellular process for degrading and recycling cellular components, was observed with other alkaloids isolated from D. calycinum.[1]
These findings provide a strong rationale for investigating this compound as a potential modulator of these critical cellular processes.
Comparative Data on Related Daphniphyllum calycinum Alkaloids
To provide a framework for the potential efficacy of this compound, the following table summarizes the observed activities of other alkaloids isolated from Daphniphyllum calycinum.
| Compound ID (as per source) | Pathway | Activity | Concentration | Cell Line |
| Compound 22, 23, 26 | NF-κB | Significant transcriptional inhibitory activity | 50 μM | Not specified |
| Compound 16, 18 | TGF-β | Significant inhibitory activity | Not specified | HepG2 |
| Compound 24, 26 | Autophagy | Induced autophagic puncta and LC3-II conversion | Not specified | HEK293 |
Data extracted from Yang et al., 2021.[1]
Experimental Protocols for Mechanism Validation
To validate the potential effects of this compound on the aforementioned pathways, the following detailed experimental protocols are provided.
NF-κB Inhibition Assay
This protocol describes a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
1. Cell Culture and Transfection:
- Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed cells in a 24-well plate at a density of 1 x 10^5 cells per well.
- Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
- After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.
- Include a vehicle control (e.g., DMSO) and a positive control inhibitor of NF-κB.
3. Stimulation and Luciferase Assay:
- Induce NF-κB activation by treating the cells with tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL for 6 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to the TNF-α-stimulated control.
TGF-β Signaling Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the TGF-β/SMAD signaling pathway using a reporter gene assay.
1. Cell Culture and Transfection:
- Culture human hepatoma (HepG2) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 24-well plate.
- Co-transfect the cells with a SMAD-responsive luciferase reporter plasmid and a Renilla luciferase plasmid.
2. Compound Treatment:
- After 24 hours, treat the cells with different concentrations of this compound for 1 hour.
- Include a vehicle control and a known TGF-β receptor inhibitor as a positive control.
3. Stimulation and Luciferase Assay:
- Stimulate the cells with recombinant human TGF-β1 at a final concentration of 5 ng/mL for 24 hours.
- Perform the dual-luciferase assay as described in the NF-κB protocol.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Determine the percentage of TGF-β signaling inhibition by comparing the normalized luciferase activity in this compound-treated cells to the TGF-β1-stimulated control.
Autophagy Induction Assay (LC3-II Conversion)
This western blot protocol is designed to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
1. Cell Culture and Treatment:
- Culture HEK293 cells in DMEM with 10% FBS.
- Seed cells in a 6-well plate.
- Treat cells with varying concentrations of this compound for a specified time (e.g., 12, 24 hours).
- Include a vehicle control and a known autophagy inducer (e.g., rapamycin) as a positive control.
- For autophagic flux assessment, treat a parallel set of cells with this compound in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 4 hours of the treatment period.
2. Protein Extraction and Western Blot:
- Lyse the cells and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with a primary antibody against LC3.
- Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.
- Also, probe for a loading control like GAPDH or β-actin.
3. Data Analysis:
- Quantify the band intensities for LC3-I and LC3-II.
- Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control to determine the extent of autophagy induction. An increase in this ratio indicates autophagy induction.
Visualizing the Pathways and Workflows
To further clarify the potential mechanisms and experimental procedures, the following diagrams are provided.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the TGF-β signaling pathway by this compound.
Caption: Experimental workflow for assessing autophagy induction by this compound.
This guide provides a starting point for the validation of this compound's mechanism of action. Further research employing these and other advanced techniques will be crucial to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Synthesis of Calyciphylline A Alkaloids: Assessing the Novelty of a Biomimetic Approach
For researchers, scientists, and drug development professionals, the intricate molecular architecture of the Calyciphylline A-type alkaloids presents a formidable synthetic challenge and a compelling opportunity for the discovery of novel therapeutic agents. A recent biomimetic and divergent total synthesis strategy developed by Li and coworkers in 2023 stands as a noteworthy advancement in the field. This guide provides an objective comparison of this novel strategy with other seminal total syntheses of this compound-type alkaloids, offering a comprehensive assessment of its efficiency and novelty through quantitative data, detailed experimental protocols, and visual representations of the synthetic logic.
The Daphniphyllum alkaloids, a family of structurally diverse natural products, have long captivated the attention of the synthetic chemistry community. Among them, the this compound subfamily is characterized by a complex, polycyclic core that has inspired the development of a wide array of innovative synthetic strategies. These alkaloids have demonstrated a range of biological activities, including anti-cancer, anti-HIV, and vasorelaxant properties, making the development of efficient synthetic routes a critical endeavor for further biological investigation and potential drug development.[1] Some this compound-type compounds have shown specific inhibitory activity against NF-κB transcription and the TGF-β pathway.
This guide focuses on a groundbreaking biomimetic strategy from the Li group, which enabled the divergent synthesis of 14 different Daphniphyllum alkaloids, including several this compound-type members.[2][3] This approach will be compared against other landmark total syntheses of key members of this family, namely Calyciphylline N by Smith, Daphenylline by Lu, and Himalensine A by Dixon, to provide a clear perspective on the evolution and state-of-the-art in the synthesis of these complex molecules.
Comparative Analysis of Synthetic Strategies
The total synthesis of this compound-type alkaloids has been approached from various strategic standpoints. Early and more linear strategies often focused on the construction of the core ring systems in a stepwise fashion. In contrast, more recent approaches have emphasized convergency and the use of powerful, complexity-building reactions to forge key structural motifs. The Li group's biomimetic approach represents a paradigm shift, leveraging a deep understanding of the plausible biosynthetic pathways to inform a divergent strategy from a common intermediate.
| Synthetic Target | Key Strategy Highlights | Longest Linear Sequence (LLS) | Overall Yield | Key Reactions | Reference |
| This compound & related alkaloids | Biomimetic, Divergent Synthesis from a Common Intermediate | Varies (e.g., ~18 steps for this compound) | Not explicitly stated for each of the 14 alkaloids | Pauson–Khand reaction, Late-stage oxidative rearrangements | Li et al. (2023)[2][3] |
| (-)-Calyciphylline N | Silicon-tethered Intramolecular Diels-Alder Reaction | 37 steps | ~0.1% | Intramolecular Diels-Alder, Stille Carbonylation, Nazarov Cyclization | Smith et al. (2015)[4] |
| (±)-Daphenylline | Dearomatization Strategy | 11 steps | ~1.5% | Intramolecular Oxidative Dearomatization, Mukaiyama–Michael Addition | Lu et al. (2022)[5][6] |
| (-)-Himalensine A | Catalytic Enantioselective Prototropic Shift/Intramolecular Diels-Alder Cascade | 22 steps | ~0.5% | Prototropic Shift/IMDAF Cascade, Reductive Radical Cyclization, Stetter Reaction | Dixon et al. (2017)[7][8][9] |
Experimental Protocols for Key Transformations
The novelty of a synthetic strategy often lies in the innovative application of chemical reactions to construct complex molecular architectures. Below are the detailed experimental protocols for key transformations from the compared syntheses, extracted from their respective supporting information.
Li Group's Pauson–Khand Reaction for Core Construction
Synthesis of Hexacyclic Dienone D: To a solution of the enyne precursor (1 equiv) in 1,2-dichloroethane (0.02 M) was added Co₂(CO)₈ (1.2 equiv) at room temperature. The mixture was stirred for 2 hours, and then N-methylmorpholine N-oxide (NMO) (5 equiv) was added. The reaction mixture was heated to 70 °C and stirred for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography to afford the hexacyclic dienone D.
Smith Group's Intramolecular Diels-Alder Reaction
Synthesis of Bicyclic Core 2: To a solution of the triene precursor 1 (1 equiv) in toluene (0.01 M) was added Et₂AlCl (1.5 equiv) at -78 °C. The reaction mixture was stirred at -78 °C for 4 hours and then quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture was warmed to room temperature and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to yield the bicyclic adduct 2.
Lu Group's Intramolecular Oxidative Dearomatization
Synthesis of Benzofused Cyclohexenone: To a solution of the ester-tethered β-naphthol (1 equiv) in CH₂Cl₂ (0.05 M) was added PhI(OAc)₂ (1.2 equiv) at 0 °C. The reaction mixture was stirred at this temperature for 1 hour. The solvent was then removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to give the desired benzofused cyclohexenone.
Dixon Group's Catalytic Enantioselective Prototropic Shift/IMDAF Cascade
Synthesis of Tricyclic Core 2: To a solution of the acyclic precursor 10 (1 equiv) and the chiral amine catalyst (0.2 equiv) in toluene (0.1 M) was added benzoic acid (0.2 equiv). The mixture was stirred at 60 °C for 24 hours. After cooling to room temperature, the reaction mixture was directly loaded onto a silica gel column for purification, affording the tricyclic product 2.
Visualization of Synthetic Strategies
To better illustrate the logical connections and workflows of the discussed synthetic strategies, the following diagrams are provided.
Caption: Divergent approach of the Li group's biomimetic synthesis.
Caption: Comparative workflow of key synthetic strategies.
Conclusion
The total synthesis of this compound-type alkaloids has witnessed remarkable progress, evolving from linear, step-wise constructions to highly convergent and innovative strategies. The biomimetic and divergent approach recently disclosed by the Li group marks a significant milestone in this field. By identifying a common biosynthetic intermediate, they have developed a unified platform to access a diverse range of these complex natural products. This strategy not only showcases a high degree of elegance and efficiency but also opens new avenues for the synthesis of other members of the Daphniphyllum alkaloid family and their analogues for biological evaluation. While each of the compared syntheses represents a monumental achievement in its own right, the novelty of the Li group's work lies in its strategic departure from a single-target mindset to a broader, more versatile synthetic blueprint inspired by nature's own synthetic logic. This approach is poised to accelerate the exploration of the chemical and biological space of this important class of natural products.
References
- 1. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise Total Synthesis of Daphenylline - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Dixon Synthesis of Himalensine A [organic-chemistry.org]
- 9. Total Synthesis of (-)-Himalensine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Synthesis of Calyciphylline A: A Comparative Guide to Complex Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of Calyciphylline A, a member of the Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists. Its successful total synthesis is a testament to the power of modern organic chemistry and provides a valuable opportunity to benchmark synthetic strategies against those employed for other complex natural products. This guide offers an objective comparison of the total synthesis of this compound with seminal syntheses of other iconic natural products: Strychnine, Taxol, and Vancomycin. By examining key metrics such as step count and overall yield, alongside the strategic nuances of each synthesis, we aim to provide a comprehensive resource for researchers in the field of natural product synthesis and drug development.
Quantitative Comparison of Synthetic Efficiency
The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule. The following table summarizes these key metrics for representative total syntheses of this compound and the selected benchmark natural products. It is important to note that direct comparisons can be nuanced due to the inherent complexity of each molecule and the evolution of synthetic methodologies over time.
| Natural Product | Key Synthesis | Longest Linear Sequence (LLS) | Total Steps | Overall Yield (%) |
| This compound-type (Himalensine A formal synthesis) | Bonjoch, et al. | 10 | 10 | 8 |
| (-)-Calyciphylline N | Smith, et al. | 37 | 37 | Not Reported |
| Strychnine | Vanderwal, et al. | 6 | Not Reported | 2-3 |
| (±)-Strychnine | Rawal, et al. | 12 | Not Reported | ~10 |
| Taxol | Holton, et al. | 46 | Not Reported | Low |
| Taxol | Mukaiyama, et al. | 28 | Not Reported | Not Reported |
| Vancomycin | Boger, et al. | 19 (to Vancomycin) | Not Reported | 3.7 |
Synthetic Strategies and Key Transformations
The successful synthesis of these complex natural products hinges on the development and application of innovative synthetic strategies and powerful chemical reactions. Below, we delve into the overarching strategies and highlight key bond-forming events for each molecule.
This compound: A Biomimetic Approach
Recent advances in the synthesis of this compound and its congeners have often drawn inspiration from their postulated biosynthetic pathways. A notable strategy involves a generalized biomimetic approach, which leverages the inherent reactivity of key intermediates to construct the complex polycyclic core.[1] Key transformations in the synthesis of the this compound scaffold include:
-
Intramolecular Aldol Cyclization: To construct the seven-membered ring.[2]
-
Radical Cyclization: To form the hydroindole system.[2]
-
Late-stage Divinyl Carbinol Rearrangements: Including oxidative Nazarov electrocyclizations to forge key cyclopentenone moieties.[3][4]
References
Safety Operating Guide
Safe Disposal of Calyciphylline A: A Procedural Guide
Calyciphylline A, a complex Daphniphyllum alkaloid, requires careful handling and disposal due to its potential toxicity. This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.
Hazard Profile and Handling Precautions
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. According to its Safety Data Sheet (SDS), this compound is acutely toxic if swallowed and may damage fertility or the unborn child[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat or protective clothing is required.
-
Eye Protection: Use safety glasses or goggles.
-
Face Protection: A face shield may be necessary for splash-prone procedures.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[1].
-
Do not eat, drink, or smoke when handling this product[1].
-
Wash hands thoroughly after handling[1].
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood[1].
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound. Specific quantitative data for disposal, such as concentration limits for different disposal methods, are not publicly available and would be determined by the licensed waste disposal facility.
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Category 3 | [1] |
| Reproductive Toxicity | Category 1B | [1] |
| Storage Temperature | Room Temperature | [1] |
| Storage Conditions | Tightly closed, dry, well-ventilated, under inert gas, air-sensitive | [1] |
Step-by-Step Disposal Protocol
The mandated disposal method for this compound is through an approved waste disposal plant[1]. This ensures that the compound is managed and treated in accordance with environmental regulations for hazardous waste.
Experimental Workflow for Disposal:
-
Segregation:
-
Isolate all waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE).
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Container Labeling:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Acutely Toxic," "Reproductive Hazard")
-
The accumulation start date
-
The name of the principal investigator or lab group
-
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, secondary containment area within the laboratory to prevent spills.
-
The storage area should be away from incompatible materials.
-
-
Request for Pickup:
-
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Follow your institution's specific spill cleanup procedures for toxic chemicals. This typically involves using an absorbent material, collecting the waste in a sealed container, and decontaminating the area. Report the spill to your EHS department.
-
Exposure:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth[1].
-
If Inhaled: Move to fresh air. Call a physician[1].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician[1].
-
Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses[1].
-
-
In all cases of exposure or concern, get medical advice or attention and show the Safety Data Sheet to the attending physician[1].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Calyciphylline A
Personal Protective Equipment (PPE)
When handling Calyciphylline A, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Preparing Solutions | - Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 standard)[5] - Disposable, polyethylene-coated polypropylene gown[5] - Safety goggles and a face shield[6] - NIOSH-approved respirator (e.g., N95)[7] - Disposable head, hair, and shoe covers[5] |
| In Vitro / In Vivo Experiments | - Nitrile gloves - Laboratory coat - Safety glasses |
| Waste Disposal | - Two pairs of chemotherapy-rated nitrile gloves - Disposable gown - Safety goggles and a face shield - NIOSH-approved respirator |
Note: Always inspect PPE for integrity before use. Contaminated PPE must be removed and disposed of as hazardous waste.
Handling and Storage
Engineering Controls:
-
All work involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of dust or aerosols.[4][7]
Safe Handling Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]
-
Avoid all direct contact with the substance.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[4] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention and show the label or SDS to the medical personnel.[4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8] The preferred method for disposal is incineration in a licensed hazardous waste facility.[8]
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxycalyciphylline B, a hepatotoxic alkaloid from Daphniphyllum calycinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycalyciphylline B, a Hepatotoxic Alkaloid from Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. gerpac.eu [gerpac.eu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
